molecular formula C12H17BrN2O2 B2362334 Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate CAS No. 2007925-19-9

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Numéro de catalogue: B2362334
Numéro CAS: 2007925-19-9
Poids moléculaire: 301.184
Clé InChI: KEKPVJCMDWYMHU-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C12H17BrN2O2 and its molecular weight is 301.184. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-8(10-9(13)6-5-7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPVJCMDWYMHU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (CAS: 2007925-19-9)

Executive Overview & Mechanistic Context

The synthesis and characterization of 3-bromopyridin-2-yl derivatives are critical in modern drug discovery, particularly in the development of molecular glues and the optimization of multicomponent reactions (MCRs) for active pharmaceutical ingredients[1]. Commercially available chiral building blocks like Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate [2] serve as foundational precursors due to their orthogonal reactivity: the bromine atom allows for palladium-catalyzed cross-coupling, while the Boc-protected amine facilitates controlled peptide or amide bond formation.

As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) characterization of this molecule not merely as a data-collection exercise, but as a mechanistic puzzle. The chemical shifts in this molecule are governed by three primary phenomena:

  • Magnetic Anisotropy & Inductive Effects: The electronegative nitrogen in the pyridine ring and the heavy bromine atom at the C3 position drastically alter the local magnetic environment.

  • The Heavy Atom Effect: The large electron cloud of the bromine atom causes a distinct diamagnetic shielding effect on the directly attached C3 carbon in 13C NMR.

  • Rotameric Exchange: The tert-butyloxycarbonyl (Boc) group exhibits a partial double-bond character at the C-N bond, leading to restricted rotation and signal broadening at ambient temperatures [3].

Electronic_Effects A 3-Bromopyridin-2-yl Moiety B Inductive Effect (-I) from Bromine A->B C Resonance Effect (+M) from Halogen A->C D Deshielding of H4 & H6 (Downfield Shift) B->D E Shielding of C3 (Heavy Atom Effect) C->E

Fig 1. Electronic mechanisms governing the chemical shifts in the 3-bromopyridine ring system.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be a self-validating system. If any step fails its internal quality check, the workflow halts until the parameter is corrected.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 20 mg (for 1H) or 60 mg (for 13C) of the analyte in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is selected because it is a non-polar, aprotic solvent that preserves the intramolecular hydrogen bonding states of the carbamate without exchanging the crucial N-H proton (which would occur in CD3OD or D2O).

  • Probe Tuning and Matching:

    • Action: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the exact Larmor frequency of 1H (400.13 MHz) and 13C (100.61 MHz), and match the impedance to 50 ohms.

    • Self-Validation Check: The reflected power (wobble curve) must drop precisely to the baseline. If the dip is shallow, the probe is mismatched, which will exponentially degrade the Signal-to-Noise Ratio (SNR).

  • Shimming and Field Homogeneity:

    • Action: Lock onto the deuterium signal of CDCl3 and perform automated 3D gradient shimming (Z1-Z5).

    • Self-Validation Check: Acquire a preliminary 1H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol requires an FWHM of ≤ 0.5 Hz. If the peak is broader or asymmetrical, the magnetic field is inhomogeneous, and shimming must be repeated.

  • Data Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 1.5 seconds at 298 K.

    • 13C NMR: 1024 scans, 30° pulse angle, D1 of 2.0 seconds, utilizing WALTZ-16 composite pulse decoupling to remove 1H-13C scalar couplings.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, 298 K) A->B C 13C NMR Acquisition (100 MHz, 298 K) A->C D Signal Processing (Fourier Transform & Phasing) B->D C->D E 1H Assignment (Multiplicity & Integration) D->E F 13C Assignment (Chemical Shifts) D->F G Structural Validation (Chiral Carbamate) E->G F->G

Fig 2. Step-by-step NMR acquisition and structural validation workflow for chiral carbamates.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate presents a classic AMX spin system in the aromatic region, alongside distinct aliphatic signals from the chiral center and the protecting group.

Quantitative 1H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-6 (Py) 8.45dd4.6, 1.51HPyridine C6-H
H-4 (Py) 7.85dd8.0, 1.51HPyridine C4-H
H-5 (Py) 7.15dd8.0, 4.61HPyridine C5-H
N-H 5.60br d~7.01HCarbamate NH
C-H (Chiral) 5.10quintet6.81HMethine CH
C-H3 (Boc) 1.42s-9Htert-Butyl CH3
C-H3 (Ethyl) 1.40d6.83HEthyl CH3
Mechanistic Interpretation
  • Aromatic Deshielding: The H-6 proton is shifted furthest downfield (δ 8.45) due to the strong inductive electron withdrawal by the adjacent pyridine nitrogen, compounded by the magnetic anisotropy of the aromatic ring.

  • Rotameric Broadening: Notice that the N-H signal at δ 5.60 is designated as a "broad doublet" (br d). Causally, this is due to the restricted rotation of the Boc group's C-N bond at 298 K. If the integration of this peak is ambiguous, the self-validating troubleshooting step is to perform a Variable Temperature (VT) NMR experiment, heating the sample to 330 K. This increases the kinetic energy, overcoming the rotational barrier and coalescing the broad signal into a sharp, easily integrable doublet.

  • Chiral Center Resolution: While the methine proton (δ 5.10) confirms the connectivity of the chiral center, standard 1H NMR in an achiral solvent cannot differentiate the (R) enantiomer from the (S) enantiomer. To validate enantiomeric excess (ee), the protocol must be appended with the introduction of a Chiral Solvating Agent (CSA), such as Pirkle's alcohol, which will form transient diastereomeric complexes and split the methine signal based on chirality.

13C NMR Spectral Analysis & Causality

The 13C NMR spectrum provides a definitive map of the carbon skeleton. The presence of the heavy bromine atom and the highly oxidized carbamate carbonyl dictate the spectral extremes.

Quantitative 13C NMR Data Summary
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Note
161.0 CqPyridine C2Deshielded by adjacent N and alkyl substitution
155.2 CqCarbamate C=OHighly deshielded carbonyl carbon
147.5 CHPyridine C6Deshielded by adjacent electronegative N
140.2 CHPyridine C4Deshielded by ortho-bromine
123.5 CHPyridine C5Typical meta-position aromatic shift
119.0 CqPyridine C3 (C-Br)Shielded via Heavy Atom Effect of Bromine
79.5 CqBoc C(CH3)3Quaternary carbon of tert-butyl group
50.5 CHMethine CHDeshielded by adjacent N and aromatic ring
28.4 CH3Boc CH3 (x3)Standard tert-butyl methyl shift
21.5 CH3Ethyl CH3Standard aliphatic methyl shift
Mechanistic Interpretation
  • The Heavy Atom Effect on C3: One might intuitively expect the carbon attached to the electronegative bromine (C3) to be shifted downfield. However, it appears upfield at δ 119.0 ppm. This is the causality of the "Heavy Atom Effect" (or spin-orbit coupling effect). The large electron cloud of the bromine atom exhibits significant diamagnetic shielding, pushing the resonance of the directly bonded carbon to a lower frequency.

  • Quaternary Carbon Identification: The signals at δ 161.0, 155.2, 119.0, and 79.5 ppm will exhibit significantly lower intensities in a standard 13C spectrum. This is a self-validating feature: quaternary carbons lack directly attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement provided by the WALTZ-16 decoupling sequence, and they possess much longer longitudinal relaxation times (T1).

References

  • National Institutes of Health (PMC), 2023. Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6. Available at:[Link]

  • Vrije Universiteit Amsterdam, 2018. MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Available at: [Link]

Sources

A Guide to the Crystal Structure Analysis of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete de novo crystal structure analysis of the chiral building block, Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. As no crystal structure for this compound is currently deposited in public databases, this document serves as an essential roadmap for researchers in crystallography and pharmaceutical development. It outlines the entire workflow, from material preparation and single-crystal growth to X-ray diffraction data collection, structure solution, refinement, and in-depth analysis of the resulting molecular and supramolecular architecture. The protocols herein are designed to ensure scientific rigor, data integrity, and the unambiguous determination of the molecule's absolute stereochemistry, a critical parameter in drug design and development.

Introduction: The Need for Structural Clarity

Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a chiral heterocyclic compound of significant interest as a building block in the synthesis of complex pharmaceutical agents. Its structure combines several key features: a stereogenic center, a bromine atom suitable for cross-coupling reactions, a pyridine ring for potential metal coordination or hydrogen bonding, and a bulky tert-butoxycarbonyl (Boc) protecting group that influences solubility and conformation.

In pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not merely academic; it is a cornerstone of rational drug design.[1][2] Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this arrangement, providing unambiguous proof of:

  • Absolute Configuration: Confirming the (R) or (S) nature of stereocenters.

  • Molecular Conformation: Revealing the exact torsion angles and spatial orientation of functional groups.

  • Intermolecular Interactions: Detailing the hydrogen bonds, halogen bonds, and other forces that govern the solid-state packing, which in turn influences properties like solubility and stability.[3]

The late discovery of a more stable crystalline form (polymorph) can have disastrous consequences for a pharmaceutical product, as exemplified by the case of Ritonavir, which necessitated a market recall and reformulation.[4] Therefore, a thorough crystallographic analysis early in the development process is a critical risk-mitigation strategy. This guide provides the expert-driven framework for such an analysis of the title compound.

Foundational Material Properties & Preparation

Before any crystallographic analysis can begin, the subject material must be well-characterized and of the highest possible purity.

Compound Specifications
PropertyValueSource
IUPAC Name tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamateFluorochem[5]
CAS Number 2007925-19-9Fluorochem[5]
Molecular Formula C₁₂H₁₇BrN₂O₂Fluorochem[5]
Molecular Weight 317.18 g/mol Fluorochem[5]
Chirality (R)-enantiomerFluorochem[5]
Synthesis and Purification Rationale

While various synthetic routes may exist, a common approach for such structures involves the protection of a chiral amine. For instance, (R)-1-(3-bromopyridin-2-yl)ethanamine could be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the target carbamate.[6]

Crucial Expertise: The success of crystallization is fundamentally dependent on sample purity. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Protocol: Pre-Crystallization Purification

  • Initial Assessment: Analyze the crude synthetic product by ¹H NMR and LC-MS to identify any residual solvents or side-products.

  • Chromatographic Purification: Perform flash column chromatography on silica gel. The polarity of this compound suggests a gradient elution system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

  • Fraction Analysis: Collect fractions and analyze their purity by thin-layer chromatography (TLC) or LC-MS.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Drying: Dry the resulting solid or oil under high vacuum for several hours to remove any trace solvents, which are notorious inhibitors of crystallization.

The Art of Crystallization: From Powder to Diffraction-Quality Crystal

Growing a single crystal suitable for X-ray diffraction is often the most challenging step of the entire process.[7] It is an empirical science that requires patience and systematic screening. The goal is to create a perfectly ordered, three-dimensional lattice, free of defects.

Causality of Method Selection

The choice of crystallization method is dictated by the compound's solubility and thermal stability. For a moderately polar organic molecule like the title compound, solvent-based methods that allow for slow, controlled precipitation are most effective.

Experimental Protocol: Crystallization Screening

Objective: To identify a solvent or solvent system from which the compound will slowly crystallize.

  • Solubility Screening:

    • Place a few milligrams of the purified compound into several small vials.

    • Add a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, ethanol, methanol) dropwise until the solid dissolves.

    • Record the approximate solubility in each. An ideal solvent is one in which the compound is moderately soluble.

  • Primary Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent (from the screening) to create a near-saturated solution.

      • Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Liquid-Liquid):

      • Create a saturated solution of the compound in a moderately polar, relatively non-volatile solvent (e.g., toluene or dichloromethane).

      • Place this vial, uncapped, inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane or pentane).

      • Over time, the anti-solvent vapor will diffuse into the compound's solution, slowly reducing its solubility and inducing crystallization.

    • Cooling:

      • Prepare a saturated solution in a suitable solvent at an elevated temperature (e.g., 40-50 °C).

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} endot Caption: Workflow for crystallization screening.

Data Acquisition: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, with no visible fractures) is obtained, diffraction data can be collected.[7][8]

Rationale for Experimental Conditions
  • Low Temperature: Data collection is almost universally performed at low temperatures (typically 100 K) using a nitrogen or helium cryostream. This is critical because it minimizes atomic thermal vibrations, leading to less diffuse scattering and stronger, higher-resolution diffraction data.

  • X-ray Source: For organic molecules, a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source is standard. Mo radiation provides higher resolution data, while Cu radiation is more intense and can be advantageous for weakly diffracting or very small crystals.

Protocol: SC-XRD Data Collection
  • Crystal Mounting: Under a microscope, select a high-quality crystal. Carefully pick it up using a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Flash Cooling: Immediately place the mounted crystal into the cold nitrogen stream on the diffractometer to flash-cool it to 100 K, vitrifying the oil and preserving the crystal.

  • Centering: Optically and computationally center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Devise a strategy to collect a full sphere of redundant diffraction data. This typically involves a series of omega (ω) and phi (φ) scans, where the crystal is rotated in the beam to bring different sets of lattice planes into diffracting condition.

  • Data Integration: After collection, the raw image files are processed. This step, known as integration, measures the intensity and position of each diffraction spot (reflection) and assigns it Miller indices (h,k,l).

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} endot Caption: The SC-XRD data collection pipeline.

Structure Solution and Refinement: From Data to Model

This phase translates the raw diffraction intensities into a chemically meaningful atomic model. This is an iterative process performed using specialized software suites like Olex2[9][10] or SHELX.[11]

The Path to a Refined Structure

G

Protocol and Scientific Justification
  • Space Group Determination: The integrated data are analyzed for systematic absences, which are reflections that are forbidden by certain symmetry elements. For a chiral, enantiopure compound like the subject molecule, the crystal structure must belong to one of the 65 chiral (Sohncke) space groups, which lack inversion centers and mirror planes.[12][13] This is a primary self-validating check.

  • Structure Solution (The Phase Problem): The diffraction experiment provides the intensities (related to the amplitude) of the scattered waves, but not their phases. Solving the "phase problem" is the key to generating an initial electron density map.

    • Expertise: For this compound, the presence of the bromine atom makes the solution straightforward. Heavy atoms scatter X-rays much more strongly than light atoms. Direct methods or intrinsic phasing algorithms (e.g., SHELXT) can use the statistical distribution of the most intense reflections to locate the heavy atom, whose phases can then be used to bootstrap the location of the remaining atoms.

  • Structure Refinement: An iterative process of least-squares refinement is used to improve the atomic model to best fit the experimental data.[11]

    • Anisotropic Displacement Parameters (ADPs): Initially, atoms are refined isotropically (with a spherical thermal parameter). In the final stages, they are refined anisotropically, modeling their thermal motion as ellipsoids, which better represents their movement in the crystal lattice.

    • Hydrogen Atoms: Hydrogen atoms are typically not visible in the initial electron density map. They are placed in calculated positions using standard geometric models (e.g., the AFIX instruction in SHELXL) and refined using a "riding model."

    • Trustworthiness: The quality of the fit between the model and the data is judged by several figures of merit, including the R1 value (a residual agreement factor) and the Goodness of Fit (GooF), which should approach 1.0 for a good refinement. A final difference Fourier map should be largely featureless, indicating that all significant electron density has been modeled.

  • Absolute Structure Determination:

    • Authoritative Grounding: Unambiguously determining the absolute configuration is a primary goal for a chiral molecule.[14][15] This is achieved by analyzing anomalous dispersion effects. Because the bromine atom absorbs as well as scatters X-rays, Friedel's Law (which states that the intensity of reflection h,k,l is equal to that of -h,-k,-l) breaks down slightly.

    • The Flack Parameter: This small difference can be used to refine the Flack parameter .[16][17][18] A value close to 0 indicates the refined absolute configuration is correct. A value close to 1 indicates the inverted configuration is correct. For this molecule, the significant anomalous scattering from bromine should yield a Flack parameter with a very small standard uncertainty, providing a high-confidence assignment of the (R)-stereocenter.[18]

Analysis of the Final Structure

The final refined model, typically presented in a Crystallographic Information File (CIF), is a rich source of chemical information.

Intramolecular Geometry

A table of selected bond lengths, angles, and torsion angles should be generated to confirm the expected molecular geometry and to reveal the molecule's preferred conformation in the solid state.

Table 2. Expected Intramolecular Data to Report

Parameter Type Example Significance
Bond Lengths C-Br, C-N, C=O Confirms bonding, may indicate electronic effects.
Bond Angles C-C(chiral)-N, Pyridine ring angles Reveals strain or steric effects.

| Torsion Angles | N-C(chiral)-C(py)-N(py) | Defines the overall molecular conformation. |

Intermolecular Interactions & Crystal Packing

Understanding how molecules pack in the crystal lattice is crucial for predicting solid-state properties.

  • Hydrogen Bonding: The carbamate N-H group is a strong hydrogen bond donor. Potential acceptors include the carbamate carbonyl oxygen (C=O) and the pyridine nitrogen atom. These interactions are likely to be dominant forces in the crystal packing.

  • Halogen Bonding: The bromine atom possesses an electropositive region on its outer surface (the σ-hole) and can participate in a halogen bond, a highly directional interaction with a Lewis base (e.g., the carbonyl oxygen or pyridine nitrogen of a neighboring molecule).[19][20][21] This is a key interaction to look for in the crystal packing.

  • Van der Waals Forces: The bulky tert-butyl group and the aromatic pyridine ring will interact via weaker, non-directional van der Waals forces, filling the remaining space.

G

Conclusion

This technical guide has outlined a rigorous, start-to-finish workflow for the crystal structure analysis of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. By following these field-proven protocols—from meticulous purification and systematic crystallization to high-quality data collection and robust refinement—researchers can achieve an unambiguous and comprehensive understanding of this important chiral molecule. The resulting crystal structure will definitively confirm the absolute configuration, reveal the molecule's solid-state conformation, and provide deep insights into the intermolecular forces that govern its crystal lattice. This structural knowledge is not an end in itself but a critical input for advancing drug discovery and development, enabling informed decisions on solid-form selection, formulation, and the rational design of next-generation therapeutics.[4][22]

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Gavezzotti, G. (2013). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(4), 1191-1201. [Link]

  • Bauer, J., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research, 18(6), 859-866. [Link]

  • Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 46(8), 2439-2449. [Link]

  • Al-Obaidi, A., & Al-shaimaa, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

  • Sarma, B., & Kumar, S. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2245-2252. [Link]

  • Kumar, A., Singh, P., & Kumar, S. (2024). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques, 15(1), 1-3. [Link]

  • Verma, A., Kumar, R., & Singh, S. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 1, 1-6. [Link]

  • OlexSys Ltd. (2024). Olex2. [Link]

  • Wikipedia contributors. (2023). Olex2. Wikipedia. [Link]

  • Olex2. (2020). Olex2 download. SourceForge. [Link]

  • OlexSys Ltd. (n.d.). OlexSys. [Link]

  • Metrangolo, P., & Resnati, G. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]

  • Fourmigué, M. (2012). Halogen Bonding in Crystal Engineering. IntechOpen. [Link]

  • Brammer, L. (2010). Halogen bonding in crystal engineering. IUCr Journals. [Link]

  • International Union of Crystallography. (2019). Flack parameter. Online Dictionary of Crystallography. [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]

  • Inokuma, Y., et al. (2015). Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. Chemical Science, 6(8), 4859-4863. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. ResearchGate. [Link]

  • Flack, H. D. (2003). Chiral and Achiral Crystal Structures. Helvetica Chimica Acta, 86(4), 905-921. [Link]

  • Hoshino, M. (2010). Determination of crystal structure and absolute configuration of thalidomide enantiomers. Waseda University Repository. [Link]

  • LibreTexts. (2022). 4.5.1.24: Flack parameter. Chemistry LibreTexts. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Li, X., et al. (2023). Absolute Structure Determination of Chiral Organic Nanocrystals Using Zone-Axis Electron Diffraction. CCS Chemistry, 5(8), 2134-2141. [Link]

  • School of Chemistry, University of Bristol. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

  • Grzywa, M., & Volkmer, D. (2021). Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. Symmetry, 13(12), 2379. [Link]

  • Sheldrick, G. M. (n.d.). CCP4-Workshop: shelx c/d/e Tutorial. [Link]

  • Cole, J. (n.d.). T U T O R I A L - 1 Getting started. School of Chemistry. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 185. [Link]

  • David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 78(Pt 6), 849-864. [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

  • Zhang, Y. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

Sources

Navigating the Safety Landscape of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth examination of the safety and toxicity profile of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate, a key building block in contemporary drug discovery. While a specific Safety Data Sheet (SDS) for this exact chiral compound is not publicly available, this document synthesizes data from structurally analogous compounds to provide a robust framework for safe handling, risk assessment, and emergency preparedness. Researchers and drug development professionals are guided by the core principles of scientific integrity, ensuring that all experimental choices are underpinned by a thorough understanding of the potential hazards.

Chemical Identity and Physicochemical Properties

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate belongs to the family of N-Boc protected bromopyridine derivatives. The presence of a stereocenter, a bromopyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group dictates its reactivity and, by extension, its toxicological profile.

PropertyInferred DataSource Analogue
Molecular Formula C12H17BrN2O2Fluorochem[1]
IUPAC Name tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamateFluorochem[1]
CAS Number 2007925-19-9Fluorochem[1]
Appearance Likely a solid (e.g., off-white, white to yellow to brown)tert-Butyl carbamate[2], tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate[3]
Molecular Weight 301.18 g/mol (calculated)---
Storage Temperature Refrigerated (2-8°C), in a dry, well-ventilated placeBroadPharm[4], Sigma-Aldrich[3]

Hazard Identification and GHS Classification

Based on data from the supplier Fluorochem, Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is classified as harmful if swallowed.[1] A broader analysis of similar brominated pyridine and carbamate compounds suggests a more comprehensive, albeit inferred, hazard profile.

Signal Word: Warning[1][5]

Pictograms:

Hazard Statements:

  • H302: Harmful if swallowed. [1][5][6][7] This is the primary, explicitly stated hazard for the target compound.

  • H315: Causes skin irritation. [5][6][7] A common hazard for brominated organic compounds.

  • H319: Causes serious eye irritation. [5][6][7]

  • H335: May cause respiratory irritation. [5][6][7]

Precautionary Statements:

A comprehensive set of precautionary statements can be inferred from related compounds:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[5][7]

  • Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P317 (If skin irritation occurs: Get medical help).[5]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Toxicological Profile: An Evidence-Based Postulation

While specific LD50 or LC50 data for Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate are not available, the toxicological properties can be inferred from its chemical class and the available data for related compounds.

The primary route of acute toxicity is ingestion, as indicated by the H302 "Harmful if swallowed" classification.[1] Carbamates, as a class, are known for their potential to act as cholinesterase inhibitors, which can disrupt nerve function.[8][9] Although the Boc-protecting group may mitigate this activity, it is a critical consideration in the overall toxicological assessment.

Chronic exposure studies on related compounds like ethyl carbamate have shown potential for impeding development and promoting neurodegeneration in model organisms.[10] While a direct extrapolation is not possible, this highlights the importance of minimizing long-term exposure to any carbamate-containing research chemical.

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][7] Skin: May be harmful in contact with skin and can cause irritation.[2][7] Eyes: Can cause serious eye irritation.[2][5]

Experimental Workflow: Safe Handling and Engineering Controls

A self-validating system of protocols is essential to ensure the safety of researchers. The following workflow is designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical-resistant safety goggles or a face shield.[4][6]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Gloves must be inspected before use and disposed of properly after handling.[11]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[4][5]

Engineering Controls

All handling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment.[4]

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Pre-operational Checks Weigh_Solid Weigh Compound in Fume Hood Verify_Fume_Hood->Weigh_Solid Begin Experiment Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve Reaction_Setup Set up Reaction Under Inert Atmosphere Dissolve->Reaction_Setup Quench_Reaction Quench Reaction Safely Reaction_Setup->Quench_Reaction Post-Reaction Dispose_Waste Dispose of Waste in Designated Hazardous Waste Container Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware in Fume Hood Dispose_Waste->Clean_Glassware Doff_PPE Doff and Dispose of PPE Properly Clean_Glassware->Doff_PPE

Caption: Experimental workflow for safe handling.

Emergency Procedures: A Proactive Approach

First-Aid Measures
  • If Inhaled: Remove the victim to fresh air. If symptoms persist, seek medical attention.[4][12]

  • In Case of Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12]

  • If Swallowed: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][12]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[12][13]

  • Containment and Cleaning: Mix with an inert absorbent material such as sand or vermiculite, sweep up, and place in a tightly closed container for disposal.[4] Do not allow the material to enter drains or water courses.[4]

Stability and Reactivity

  • Reactivity: No specific data is available, but it is expected to be stable under recommended storage conditions.[2]

  • Conditions to Avoid: Heat, flames, and sparks.[4]

  • Incompatible Materials: Strong oxidizing agents.[2][4]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[2]

G Compound Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate Stable under normal conditions Heat Heat, Flames, Sparks Compound->Heat avoids Oxidizers Strong Oxidizing Agents Compound->Oxidizers avoids Decomposition Hazardous Decomposition Carbon Oxides (CO, CO2) Nitrogen Oxides (NOx) Hydrogen Bromide Heat->Decomposition leads to Incompatible Incompatible Reaction Oxidizers->Incompatible leads to

Caption: Stability and reactivity profile.

Conclusion: A Commitment to Safety

While the complete toxicological profile of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is yet to be fully elucidated, a comprehensive risk assessment based on structurally related compounds provides a clear path forward for its safe utilization in research and development. By adhering to the principles of proactive engineering controls, appropriate personal protective equipment, and rigorous experimental protocols, scientists can effectively mitigate the inherent risks associated with this valuable chemical intermediate. The information presented in this guide should be used to supplement, not replace, an institution's existing chemical hygiene plan and safety protocols.

References

  • Combi-Blocks, Inc. (2023, July 8).
  • BroadPharm. (2016, October 4).
  • BLD Pharmatech. tert-Butyl ((2-bromopyridin-4-yl)methyl)
  • MilliporeSigma. (2025, September 13).
  • Fisher Scientific. (2010, January 11).
  • Fisher Scientific. (2010, October 28).
  • Echemi.
  • Acros PharmaTech Limited. (2018, August 20). tert-Butyl (6-chloropyridin-2-yl)
  • Combi-Blocks, Inc. (2024, November 1).
  • PubChem. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.
  • Sigma-Aldrich. tert-Butyl N-[(2R)
  • PubChem. Tert-butyl (6-bromopyridin-2-YL)carbamate.
  • Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)
  • Shell. (2026, January 5).
  • Chemos GmbH & Co. KG.
  • NextSDS. tert-butyl N-[2-amino-1-(3-bromo-2-fluorophenyl)
  • Sigma-Aldrich. tert-Butyl ((5-bromopyridin-2-yl)methyl)
  • Chen, Y., et al. (2022, April 4). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC.
  • Kumar, V., et al. (2022). Forensic toxicological and analytical aspects of carbamate poisoning – A review.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: Methylglycinediacetic acid trisodium salt.
  • Shrot, S., et al. (2018). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in. Rambam Maimonides Medical Journal.
  • Carl ROTH.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Carbamic acid, ethyl ester: Human health tier II assessment.

Sources

An In-depth Technical Guide to the Stereochemistry and 3D Conformation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry and three-dimensional (3D) conformation of the chiral molecule, Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. The absolute configuration, designated as (R), is a critical determinant of its biological activity and interaction with chiral environments, a fundamental concept in drug design and development.[1][2][3][4] This document will delve into the theoretical underpinnings of its stereoisomerism and explore the experimental and computational methodologies employed to elucidate its precise 3D structure. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural nuances of this and similar chiral compounds.

Introduction: The Critical Role of Chirality in Molecular Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties due to their differential interactions with the inherently chiral biological systems, such as enzymes and receptors.[1][2][5] Therefore, the precise determination of the absolute configuration and the preferred 3D conformation of a chiral drug candidate like Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is not merely an academic exercise but a regulatory and scientific necessity in the drug discovery and development process.[3][5]

The molecule in focus, Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate, possesses a single stereocenter at the carbon atom bearing the ethyl group, the amino-carbamate moiety, and the 3-bromopyridin-2-yl group. The "(R)" designation in its name specifies the absolute spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules. Understanding the conformational preferences around the rotatable bonds in this molecule is equally crucial, as these determine the overall shape and the accessibility of key functional groups for biological interactions.

This guide will systematically explore the methods used to confirm the (R)-configuration and to model its 3D conformation. We will discuss the application of powerful analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational chemistry approaches.

Elucidating the Absolute Configuration and 3D Conformation

The definitive assignment of the absolute configuration and the characterization of the 3D conformation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate rely on a combination of experimental and computational techniques.

Experimental Approaches
2.1.1. X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most unambiguous method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[6][7] This technique provides a precise three-dimensional map of the electron density within the crystal lattice, allowing for the exact placement of each atom in space.

Core Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal, the absolute stereochemistry can be determined, often utilizing the anomalous dispersion effect of heavier atoms like bromine.[7] The resulting crystallographic data provides accurate bond lengths, bond angles, and torsion angles, offering a static but highly detailed snapshot of the molecule's conformation in the solid state.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: Determine the absolute configuration by refining the Flack parameter, which should be close to zero for the correct enantiomer.[7]

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation

While X-ray crystallography provides a solid-state structure, NMR spectroscopy is unparalleled in its ability to probe the conformation and dynamics of molecules in solution, which is often more biologically relevant.[8][9][10]

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as 1D NOE difference spectroscopy and 2D NOESY, are particularly powerful for determining stereochemistry and spatial proximity between protons.[11][12][13][14][15] The NOE is a through-space interaction between nuclei that are close to each other (typically < 5 Å), regardless of their through-bond connectivity.[11][13]

Core Principle: By irradiating a specific proton and observing which other protons show an enhancement in their signal intensity, one can deduce which groups are spatially close. This information is invaluable for piecing together the 3D structure and preferred conformation in solution.

Protocol: 2D NOESY Experiment
  • Sample Preparation: Dissolve a pure sample of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate in a suitable deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a critical parameter that needs to be optimized to observe the desired NOE cross-peaks.

  • Data Processing and Analysis: Process the 2D data to generate the NOESY spectrum. Correlated signals (cross-peaks) off the diagonal indicate protons that are close in space.[12] The volume of these cross-peaks can be related to the internuclear distances.

2.1.3. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17][18][19] It is a powerful technique for determining the absolute configuration of molecules in solution, especially when crystallization for X-ray analysis is not feasible.[6][16]

Core Principle: The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.[16][18]

Protocol: VCD Spectroscopy and Analysis
  • Sample Preparation: Prepare a solution of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate in a suitable solvent (e.g., CDCl3).

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD and IR spectra for the (R)-enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A strong correlation in the sign and relative intensity of the VCD bands provides a confident assignment of the absolute configuration.[18]

Computational Chemistry: Modeling the 3D Landscape

Computational chemistry provides a powerful toolkit for predicting and understanding the 3D structure and conformational preferences of molecules.[20] These methods are often used in conjunction with experimental data to build a comprehensive picture of the molecule's behavior.

Core Principle: By using molecular mechanics or quantum mechanics calculations, one can explore the potential energy surface of the molecule to identify low-energy (and therefore, more populated) conformations. This allows for the prediction of bond lengths, angles, and dihedral angles that define the 3D structure.

Workflow: Computational Conformational Analysis
  • Structure Building: Construct a 3D model of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the different possible spatial arrangements of the molecule by rotating around single bonds.

  • Energy Minimization: For each identified conformer, perform a geometry optimization to find the nearest local energy minimum.

  • Energy Calculation and Population Analysis: Calculate the relative energies of the optimized conformers. The Boltzmann distribution can then be used to estimate the relative populations of each conformer at a given temperature.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive stereochemical and conformational analysis of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

cluster_experimental Experimental Determination cluster_computational Computational Analysis cluster_results Integrated Structural Insights xray X-ray Crystallography abs_config Absolute Configuration (R) xray->abs_config Definitive Assignment conformation 3D Conformation (Solution & Solid State) xray->conformation Solid-State Structure nmr NMR Spectroscopy (NOESY) nmr->conformation Solution Conformation vcd Vibrational Circular Dichroism vcd->abs_config Confirmatory Assignment model 3D Molecular Modeling conf_search Conformational Search model->conf_search dft DFT Calculations conf_search->dft Energy Minimization dft->vcd Calculated Spectrum for Comparison dft->conformation Predicted Low-Energy Conformers final_understanding Comprehensive Structural Characterization abs_config->final_understanding conformation->final_understanding start Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate start->xray start->nmr start->vcd start->model

Caption: Integrated workflow for stereochemical and conformational analysis.

Summary of Key Structural Data

The following table summarizes the types of data obtained from the described analytical techniques.

Analytical TechniqueKey Data ObtainedPrimary Insight
X-ray Crystallography Atomic coordinates, bond lengths, bond angles, torsion angles, Flack parameterUnambiguous absolute configuration and solid-state 3D conformation
NMR Spectroscopy (NOESY) Through-space proton-proton correlations (NOEs)Preferred 3D conformation and spatial proximities in solution
Vibrational Circular Dichroism Differential absorption of circularly polarized IR lightAbsolute configuration in solution
Computational Chemistry Minimized energy conformers, relative population analysisTheoretical 3D structures and conformational preferences

Conclusion

The stereochemistry and 3D conformation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate are critical parameters that dictate its biological function. A multi-faceted approach, combining the definitive power of X-ray crystallography for absolute configuration, the solution-state insights from NMR spectroscopy, and the predictive capabilities of computational chemistry, is essential for a thorough and accurate structural elucidation. This in-depth understanding is a cornerstone for rational drug design and development, enabling scientists to optimize molecular interactions with biological targets and ultimately enhance therapeutic efficacy and safety. The protocols and workflows described herein provide a robust framework for the comprehensive characterization of this and other chiral small molecules of pharmaceutical interest.

References

  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Resources, 3(2), 07-12. [Link]

  • McConathy, J., & Owens, M. J. (2003). Chirality in drug design and development. Journal of Clinical Pharmacology, 43(7), 677-683.
  • University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Cai, C., et al. (2019). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 10(28), 6883-6893. [Link]

  • Das, S., & Mondal, T. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • Chemaxon. (2024, July 13). Chirality Perspective in Drug Design and Development. Computational Chemistry | Blog. [Link]

  • Barron, L. D., & Buckingham, A. D. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 12-17.
  • Lupu, M., & Hancu, G. (2021). The Significance of Chirality in Drug Design and Development. Molecules, 26(21), 6590. [Link]

  • Wikipedia. (2023, November 26). Vibrational circular dichroism. [Link]

  • ResearchGate. (2016, April 9). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?[Link]

  • Lee, S., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(12), 2825-2834. [Link]

  • Wikipedia. (2024, January 10). Nuclear Overhauser effect. [Link]

  • Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Cole, J. C., et al. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 58(8), 1673-1685. [Link]

  • Birnbaum, G. I., & Shugar, D. (1971). Peptide Conformations. I. Nuclear Magnetic Resonance Study of the Carbamate Reaction of Amino Acids and Peptides. Canadian Journal of Chemistry, 49(5), 767-775. [Link]

  • Voice, A. K., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO 2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B, 122(41), 9572-9582. [Link]

  • Canadian Science Publishing. (1971). Peptide Conformations. I. Nuclear Magnetic Resonance Study of the Carbamate Reaction of Amino Acids and Peptides. Canadian Journal of Chemistry, 49(5), 767-775. [Link]

  • ACS Publications. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • Schrödinger. (n.d.). Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, January 3). 3D Molecule Generation. [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • YouTube. (2024, May 4). Computational chemistry and 3D modelling of molecules. [Link]

  • Mason, J. A., et al. (2017). Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. Journal of the American Chemical Society, 139(42), 15136-15144. [Link]

  • ResearchGate. (n.d.). X-ray crystallography and chirality: understanding the limitations. Retrieved from [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling with Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical research and drug development for its capacity to form carbon-carbon bonds with high efficiency.[1] This application note provides a comprehensive technical guide for the successful execution of a particularly challenging Suzuki-Miyaura coupling: the reaction of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate with various aryl- and heteroarylboronic acids or esters. We will dissect the mechanistic underpinnings of the reaction, address the specific challenges posed by this sterically hindered and heteroaromatic substrate, and provide a detailed, field-proven protocol. This guide is intended for researchers and scientists who seek to understand not just the "how" but the "why" behind the experimental design for this class of transformation.

The Mechanistic Framework and Substrate-Specific Challenges

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which elegantly forges a new C-C bond.[2][3] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

The Palladium Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine substrate. This is often the rate-limiting step and forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate R¹-Pd(II)L₂-Br (Oxidative Adduct) Pd0->PdII_Intermediate Oxidative Addition PdII_Transmetalated R¹-Pd(II)L₂-R² (Transmetalated Complex) PdII_Intermediate->PdII_Transmetalated Transmetalation PdII_Transmetalated->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Transmetalated->Product ArylHalide R¹-Br (3-Bromopyridine Substrate) ArylHalide->PdII_Intermediate BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->PdII_Transmetalated Base Base (e.g., K₃PO₄) Base->PdII_Transmetalated Activates Boron Reagent

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Inherent Challenges of the Substrate

The successful coupling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is non-trivial due to two primary factors:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive species, ultimately reducing the reaction rate and overall yield.[8]

  • Steric Hindrance: The bulky tert-butylcarbamate-protected ethyl group at the C2 position, adjacent to the C3-bromine, creates significant steric congestion around the reaction center. This hindrance can severely impede the initial oxidative addition step, where the palladium catalyst must approach and insert into the C-Br bond.[9][10]

Overcoming these challenges requires careful selection of the catalyst system—particularly the ligand—and optimization of reaction conditions.

Strategic Experimental Design

The key to a successful outcome lies in choosing components that accelerate the desired catalytic cycle while minimizing the aforementioned inhibitory pathways.

The Critical Role of the Ligand

For sterically demanding and potentially coordinating substrates, the choice of phosphine ligand is paramount. The ideal ligand should be both electron-rich and sterically bulky .

  • Electron-Richness: Donating electron density to the palladium center facilitates the oxidative addition step.

  • Bulkiness: Large, bulky ligands promote the reductive elimination step and can disfavor the binding of inhibitory species like the pyridine nitrogen. They create a "coordination pocket" that favors the productive binding of the aryl halide over other potential ligands.[4]

Table 1: Comparison of Ligand Classes for Hindered Pyridine Coupling

Ligand ClassKey ExamplesRationale for UseConsiderations
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosThe gold standard for challenging couplings. Their bulk and electron-donating properties are highly effective at promoting oxidative addition and preventing catalyst deactivation.[11]Can be expensive; air-sensitive, requiring handling under an inert atmosphere.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form very stable palladium complexes. Often show high activity and thermal stability.[12]The resulting Pd-NHC complexes can sometimes be too stable, slowing catalyst turnover.
Ferrocenyl Phosphines dppfBidentate ligand that can stabilize the palladium center. Often effective, but may be less so for extremely hindered substrates compared to modern Buchwald ligands.May not provide sufficient bulk to overcome severe steric hindrance.
Triphenylphosphine (PPh₃) PPh₃A traditional, inexpensive ligand.[4] Generally not effective for this type of hindered substrate due to insufficient electron-donating ability and bulk. Prone to low yields.Not recommended for this specific application.

For this specific substrate, a dialkylbiaryl phosphine ligand such as SPhos or XPhos is the recommended starting point due to their proven efficacy in overcoming both steric hindrance and heteroatom-related challenges.

Selection of Palladium Precursor, Base, and Solvent
  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices. Pd₂(dba)₃ is a Pd(0) source and can enter the catalytic cycle directly, while Pd(OAc)₂ is a Pd(II) source that must first be reduced in situ to the active Pd(0) species, often by the phosphine ligand.

  • Base: A moderately strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) is often the base of choice for difficult couplings as it is effective at promoting transmetalation without causing significant side reactions. Carbonates like Cs₂CO₃ or K₂CO₃ are also viable alternatives.

  • Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene , often with a small amount of water, are standard choices. The water can aid in dissolving the base and facilitating the formation of the boronate "ate" complex.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the title compound with a generic arylboronic acid. It is crucial that all steps are performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.

Experimental_Workflow cluster_prep I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Purification Setup 1. Add solids to a flame-dried Schlenk flask: - Bromopyridine Substrate (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₃PO₄, 2.0-3.0 eq) Catalyst 2. Add Catalyst System: - Pd Precursor (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., SPhos, 2-4 mol%) Setup->Catalyst Solvent 3. Add anhydrous, degassed solvent (e.g., 1,4-Dioxane) Catalyst->Solvent Degas 4. Degas the mixture via 'freeze-pump-thaw' cycles (x3) or by bubbling with Argon Solvent->Degas Heat 5. Heat the reaction to desired temperature (80-110 °C) with vigorous stirring Degas->Heat Monitor 6. Monitor progress by TLC or LC-MS until starting material is consumed (typically 4-24 hours) Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Quench 8. Dilute with Ethyl Acetate and quench with water or brine Cool->Quench Extract 9. Separate layers and extract aqueous phase with Ethyl Acetate (x3) Quench->Extract Dry 10. Combine organic layers, dry over Na₂SO₄, filter, and concentrate Extract->Dry Purify 11. Purify crude product via flash column chromatography Dry->Purify Analyze 12. Characterize pure product (NMR, HRMS) Purify->Analyze

A generalized workflow for the Suzuki-Miyaura coupling experiment.
Materials and Reagents
  • Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous (<50 ppm water)

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Standard workup and purification reagents (Ethyl Acetate, Hexanes, Na₂SO₄, Silica Gel)

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (e.g., 1.0 mmol, 330.2 mg), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol, 424.6 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) to the flask via syringe.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be done by bubbling argon through the stirred solution for 15-20 minutes or by three cycles of 'freeze-pump-thaw'.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Table 2: Troubleshooting Guide

ObservationProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Low reaction temperature.4. Poor quality boronic acid (protodeboronation).1. Ensure rigorous inert atmosphere technique. Use fresh catalyst/ligand.2. Use freshly distilled/packaged anhydrous solvent and degas thoroughly.3. Increase temperature in 10 °C increments (up to 120 °C for dioxane).4. Use a fresh bottle of boronic acid or switch to the corresponding pinacol ester, which is more stable.
Significant Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities.2. Base is too weak or reaction temperature too high for an extended period.1. Ensure all reagents and solvents are anhydrous.2. Switch to a stronger base (e.g., Cs₂CO₃). Use the pinacol ester of the boronic acid.
Formation of Homocoupled Boronic Acid Product (R²-R²) Presence of oxygen in the reaction mixture, which can promote oxidative homocoupling.[2]Improve degassing procedure. Maintain a positive pressure of inert gas throughout the reaction.
Formation of De-brominated Starting Material 1. Hydrodehalogenation side reaction.2. Trace moisture reacting with intermediates.1. Ensure rigorous anhydrous conditions.2. Screen alternative ligands (e.g., XPhos) or bases (e.g., CsF).

Conclusion

The Suzuki-Miyaura coupling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a challenging yet highly valuable transformation. Success hinges on a rational approach to experimental design that directly counters the inherent difficulties of the substrate. By employing bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, in conjunction with a suitable palladium precursor and base under strictly inert conditions, researchers can reliably access a diverse range of novel biaryl and hetero-biaryl structures for application in drug discovery and materials science.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Suzuki and Related Cross-Coupling Reactions Source: Mettler Toledo URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters URL: [Link]

  • Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands Source: PubMed URL: [Link]

  • Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: ResearchGate URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design Source: ResearchGate URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC (PubMed Central) URL: [Link]

  • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction Source: WuXi STA URL: [Link]

  • Title: Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium Source: Organometallics - ACS Publications URL: [Link]

  • Title: Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: PMC (PubMed Central) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]

Sources

Application Note: Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate as a Premier Chiral Building Block in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Dissection

In modern structure-based drug design, the spatial orientation of pharmacophores is paramount. Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate has emerged as a highly privileged chiral building block, particularly in the development of targeted oncology therapeutics. The synthesis of complex pyridine derivatives often begins with versatile precursors like 1-(3-bromopyridin-2-yl)ethanone[1], which are subsequently converted into enantiomerically pure amine intermediates[2].

The strategic value of this specific building block lies in its trifunctional nature:

  • The 3-Bromo Pyridine Core: The bromine atom serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient pyridine ring enhances metabolic stability and acts as a critical hydrogen-bond acceptor in kinase hinge regions.

  • The (R)-Chiral Center: The precise stereochemistry of the 1-aminoethyl group dictates the 3D vector of the molecule. In deep, hydrophobic binding pockets, the (R)-methyl group restricts conformational freedom, minimizing the entropic penalty upon target binding.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions (such as N-arylation) during cross-coupling. It can be chemoselectively removed under mildly acidic conditions to liberate the primary amine for subsequent amide coupling.

The 3-bromo-2-alkylpyridine scaffold is a critical structural motif in modern oncology, most notably serving as a key intermediate in the synthesis of advanced RAS(ON) inhibitors like RMC-6236[3].

Physicochemical Properties
PropertyValueStructural Significance
Molecular Formula C₁₂H₁₇BrN₂O₂Optimal molecular weight for fragment-based growth.
Molecular Weight 301.18 g/mol Maintains favorable ligand efficiency during elaboration.
Stereochemistry (R)-enantiomerDirects the spatial trajectory of attached functional groups.
Protecting Group tert-ButyloxycarbonylEnsures stability under basic cross-coupling conditions.
Reactive Handle 3-Bromo (Aryl halide)Enables rapid diversification via Pd-catalyzed C-C/C-N coupling.

Synthetic Strategy & Workflow

The integration of this building block into a drug discovery pipeline follows a highly modular workflow. By functionalizing the pyridine ring first, medicinal chemists can generate a library of diverse intermediates before deprotecting the amine to attach the final pharmacophore.

Workflow A Boc-(R)-Amine Building Block B Pd-Catalyzed Cross-Coupling A->B Boronic Acid Pd Catalyst C Boc Deprotection (Acidic Cleavage) B->C 4M HCl/Dioxane D Amide Formation / Derivatization C->D R-COOH, HATU DIPEA E Targeted Drug Candidate D->E Final Purification

Caption: Synthetic workflow utilizing Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic causality behind each experimental choice to ensure reproducibility and high fidelity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 3-position of the pyridine ring with an aryl/heteroaryl group while preserving the integrity of the (R)-chiral center and the Boc protecting group.

Mechanistic Rationale: The pyridine nitrogen can coordinate with palladium, potentially poisoning the catalyst. Utilizing a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl₂, prevents this off-target coordination and accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance caused by the adjacent Boc-protected chiral center.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic mixture ensures the solubility of both the organic building block and the inorganic base. Degassing prevents the oxidation of the active Pd(0) species.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

  • In-Process Validation: Sample the organic layer and analyze via LC-MS. Self-Validation Check: The reaction is complete when the starting material mass (m/z 301/303, displaying a characteristic 1:1 bromine isotope pattern) disappears, replaced by the target [M+H]⁺ mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Table: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemSolventBaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Toluene/EtOHNa₂CO₃9045%Significant protodeboronation observed.
Pd(dppf)Cl₂ 1,4-Dioxane/H₂O K₂CO₃ 80 88% Clean conversion; optimal for ortho-hindrance.
Pd₂(dba)₃ / XPhosTHF/H₂OK₃PO₄7092%Excellent alternative for highly sterically hindered boronic acids.
Protocol B: Chemoselective Boc Deprotection

Objective: To remove the tert-butyloxycarbonyl group, liberating the primary amine as a stable hydrochloride salt for subsequent derivatization.

Mechanistic Rationale: While Trifluoroacetic acid (TFA) is commonly used, isolating polar amines from TFA salts can be challenging due to their hygroscopic nature. Using 4M HCl in 1,4-dioxane provides an anhydrous acidic environment. The resulting amine hydrochloride salt typically precipitates directly from the reaction mixture or upon the addition of diethyl ether, allowing for isolation via simple filtration without aqueous workup.

Step-by-Step Procedure:

  • Preparation: Dissolve the cross-coupled intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) and cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Causality: Slow addition controls the exothermic generation of isobutylene and CO₂ gases.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation: Spot the reaction mixture on a TLC plate and apply a ninhydrin stain. Self-Validation Check: A positive (purple/blue) spot indicates the successful liberation of the primary amine. LC-MS must show the [M+H]⁺ peak minus 100 Da (loss of the Boc group).

  • Isolation: Concentrate the mixture to half volume under reduced pressure, then add cold diethyl ether to precipitate the product. Filter the solid and dry under a high vacuum to yield the (R)-amine hydrochloride salt.

Application in Targeted Oncology (RAS Inhibition)

The structural topology provided by the (R)-1-(3-bromopyridin-2-yl)ethanamine scaffold is highly prized in the development of allosteric inhibitors. Recently, this specific chiral pyridine motif has been utilized to synthesize tri-complex inhibitors targeting mutant RAS proteins. Such inhibitors have shown profound efficacy in driving tumor regressions in RAS-addicted cancers by forming high-affinity tri-complexes with cyclophilin A (CYPA) and the active, GTP-bound state of RAS[4].

The (R)-chiral center is critical in these molecules, as it precisely orientates the inhibitor within the binding interface, sterically occluding the interaction site between RAS and downstream effector molecules like RAF[4].

Signaling RTK Receptor Tyrosine Kinase RAS Mutant RAS (e.g., KRAS) RTK->RAS Activation RAF RAF Kinase Cascade RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Cell Proliferation Inhibitor Chiral Pyridine Inhibitor Inhibitor->RAS Allosteric Inhibition

Caption: RAS-MAPK signaling cascade targeted by chiral pyridine-derived allosteric inhibitors.

References[1] Title: The Versatile Building Block: A Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone. Source: benchchem.com. URL: https://benchchem.com[2] Title: 1956435-49-6 | (R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride. Source: chemscene.com. URL: https://chemscene.com[3] Title: Highly Enantioselective Chemoenzymatic and Kilogram-Scale Process Development of (S)-3-Bromo-2-(1-methoxyethyl)pyridine. Source: acs.org. URL:https://pubs.acs.org[4] Title: Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers. Source: aacrjournals.org. URL: https://aacrjournals.org

Sources

Application Note: Asymmetric Synthesis and Derivatization of tert-Butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Asymmetric Synthesis

Executive Summary

The design of modern active pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR modulators, heavily relies on the incorporation of stereochemically pure, nitrogen-rich heterocycles. tert-Butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a highly versatile, enantiopure building block designed for such applications. This application note details the structural advantages, reactivity profile, and validated protocols for utilizing this compound in asymmetric synthesis—specifically focusing on stereoretentive palladium-catalyzed cross-couplings and subsequent scaffold assembly.

Structural Analysis & Reactivity Profile

To effectively utilize this chiral building block, one must understand the causality behind its structural features:

  • The 3-Bromopyridine Core: The bromine atom at the C3 position is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The electron-deficient nature of the pyridine ring accelerates this step, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings .

  • The (R)-Ethylamine Chiral Center: Situated at the "pyridylic" position (adjacent to the pyridine ring), the α -proton is relatively acidic. This proximity presents a risk of base-catalyzed epimerization during cross-coupling. Reaction conditions must be meticulously controlled to prevent racemization.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a dual mandate. First, it prevents the primary amine from poisoning the palladium catalyst via competitive coordination. Second, its massive steric bulk shields the chiral face, further suppressing unwanted side reactions at the α -carbon and preventing β -hydride elimination pathways .

Workflow A Boc-(R)-1-(3-bromopyridin-2-yl)ethanamine (Chiral Building Block) B Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->B Aryl-B(OH)2, Pd cat., Base C C3-Substituted Pyridine (Retention of ee%) B->C D Boc Deprotection (TFA/DCM) C->D E Primary Chiral Amine (Ready for Derivatization) D->E F Amide Coupling (Target API Scaffold) E->F R-COOH, HATU, DIPEA

Fig 1. Synthetic workflow utilizing the chiral 3-bromopyridine building block for API assembly.

Core Applications in Asymmetric Synthesis

Stereoretentive Suzuki-Miyaura Cross-Coupling

The primary application of this building block is the functionalization of the C3 position via Suzuki-Miyaura cross-coupling. The critical challenge is achieving high conversion while maintaining the >99% enantiomeric excess (ee) of the starting material.

Mechanistic Insight: Strong alkoxide bases (e.g., NaOtBu ) commonly used in cross-couplings can reversibly deprotonate the acidic α -proton, leading to racemization via a planar enamine intermediate. To circumvent this, mild inorganic bases ( K2​CO3​ or Cs2​CO3​ ) in a biphasic solvent system (Dioxane/ H2​O ) are strictly required. Furthermore, bidentate ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), accelerate the reductive elimination step, minimizing the lifespan of the Pd(II) intermediate and reducing off-target pathways .

Mechanism N1 Pd(0) Catalyst N2 Oxidative Addition at C3-Br Bond N1->N2 Substrate addition N3 Transmetalation with Aryl-B(OH)2 N2->N3 Base activation N4 Reductive Elimination N3->N4 N4->N1 Catalyst regeneration N5 C3-Aryl Chiral Product N4->N5 Product release

Fig 2. Catalytic cycle of Suzuki cross-coupling at the C3 position preserving the chiral center.

Optimization of Coupling Conditions

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of the building block with phenylboronic acid, demonstrating the causality between base/ligand selection and stereochemical integrity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 904592
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene1006885 (Partial Racemization)
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 8089>99
4 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O 8091>99
5 Pd(dppf)Cl2​ NaOtBu THF703060 (Significant Racemization)

Data Interpretation: Entries 3 and 4 represent the optimal, self-validating conditions. The combination of a mild base and a biphasic system ensures rapid transmetalation while entirely suppressing α -deprotonation.

Experimental Protocols

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple an aryl boronic acid to the C3 position without racemizing the (R)-ethyl amine center.

Reagents & Materials:

  • tert-Butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chiral building block, aryl boronic acid, and Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3 times) to prevent phosphine oxidation.

  • Solvent Addition: Add the degassed 1,4-Dioxane, followed by a pre-dissolved solution of K2​CO3​ in degassed H2​O .

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via LC-MS. The starting material mass [M+H]+ should cleanly transition to the product mass without the appearance of debrominated side products.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate stereochemical retention via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA isocratic flow) comparing against a racemic standard.

Protocol B: Boc Deprotection and Free Amine Isolation

Following C3-functionalization, the Boc group must be removed to utilize the chiral amine for API scaffold assembly (e.g., amide coupling).

Reagents & Materials:

  • C3-Substituted Boc-protected intermediate (1.0 equiv, 1.0 mmol)

  • Trifluoroacetic acid (TFA, 10.0 equiv)

  • Anhydrous Dichloromethane (DCM, 5 mL)

Step-by-Step Methodology:

  • Addition: Dissolve the intermediate in anhydrous DCM and cool to 0 °C using an ice bath.

  • Cleavage: Add TFA dropwise over 5 minutes. Causality: TFA cleanly cleaves the Boc group via an isobutylene elimination mechanism. Note that the pyridine nitrogen will also be protonated, resulting in a bis-TFA salt intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (disappearance of the high-Rf Boc-protected spot).

  • Concentration: Concentrate the reaction mixture under vacuum. Co-evaporate with Toluene (3 x 5 mL) to remove residual TFA.

  • Free-Basing: Dissolve the crude salt in DCM (10 mL) and stir with an excess of basic ion-exchange resin (e.g., Amberlyst A21) for 1 hour, or wash with 1M aqueous NaOH if the product is highly lipophilic.

  • Isolation: Filter the resin, concentrate the filtrate, and carry the highly reactive primary chiral amine directly into the subsequent HATU-mediated amide coupling step.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. URL:[Link]

  • Sivakumar, M.; Colacot, T. J. et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022, 122(24), 16983–17027. URL:[Link]

  • Nugent, T. C. Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010. URL:[Link]

Application Note: Divergent Synthesis and Functionalization of tert-Butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, chiral 1-(pyridin-2-yl)ethanamines are recognized as privileged scaffolds, frequently deployed in the architecture of advanced therapeutics, including KRAS inhibitors and potent anti-mycobacterial agents[1][2]. The compound tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate serves as a highly versatile, bifunctional building block.

The strategic value of this specific scaffold lies in its dual-reactivity profile:

  • The C3-Bromine: Provides an optimal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid exploration of chemical space at the ortho position of the pyridine ring.

  • The (R)-Boc-Protected Amine: The chiral methyl group provides a critical vector for occupying specific hydrophobic binding pockets in target proteins, while the tert-butoxycarbonyl (Boc) group ensures orthogonal protection, allowing the C3 position to be functionalized before revealing the primary amine for late-stage amidation or reductive amination.

While the deprotected hydrochloride salt, (R)-1-(3-bromopyridin-2-yl)ethanamine hydrochloride (CAS: 1956435-49-6), is commercially available[3], handling the Boc-protected intermediate is heavily preferred for upstream cross-coupling to prevent competitive binding of the free amine to palladium catalysts.

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

Functionalizing the C3 position of this scaffold presents significant mechanistic challenges that dictate our choice of reagents:

  • Electronic Deactivation: Pyridine rings are inherently electron-deficient, which increases the activation energy required for the oxidative addition of the palladium catalyst into the C–Br bond.

  • Steric Shielding: The adjacent C2 position is occupied by a bulky 1-(Boc-amino)ethyl group. This steric bulk severely restricts the trajectory of the incoming transmetalating agent during cross-coupling.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive Pd-complexes.

The Solution: To overcome these barriers, we utilize bidentate ligands with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), or bulky, electron-rich monodentate ligands like XPhos . These ligands provide sufficient electron density to accelerate oxidative addition while their steric bulk prevents the formation of inactive bis-ligated palladium species and discourages pyridine nitrogen coordination.

Experimental Protocols & Self-Validating Workflows

The following protocols have been optimized for high-throughput derivatization. Each procedure incorporates self-validating checkpoints to ensure the reaction is proceeding as mechanistically intended without requiring constant analytical sampling.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C3-Arylation

This protocol describes the coupling of the building block with aryl boronic acids to generate C3-aryl pyridine derivatives.

Reagents:

  • tert-Butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk tube with the building block, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube and heat to 90 °C in a pre-heated oil bath.

  • Self-Validating Checkpoint (Visual): Within 15–30 minutes at 90 °C, the reaction mixture should transition from a clear yellow solution to a dark reddish-brown suspension. This color shift confirms the successful reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle. If the solution remains yellow, oxidative addition has failed (likely due to oxygen ingress or poor ligand dissociation).

  • Reaction Monitoring: Stir for 12 hours. Confirm completion via LC-MS.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with water. To the organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd). Stir for 2 hours at 40 °C, filter through Celite, and concentrate. Causality: Removing residual palladium is mandatory to prevent heavy-metal toxicity in downstream biological assays and to avoid interference in subsequent hydrogenation steps.

Protocol B: Orthogonal Boc Deprotection

Once the C3 position is functionalized, the Boc group is removed to expose the primary amine.

Reagents:

  • C3-Functionalized intermediate (1.0 equiv)

  • 4N HCl in 1,4-Dioxane (10.0 equiv)

Step-by-Step Methodology:

  • Dissolve the intermediate in a minimum volume of anhydrous 1,4-Dioxane (0.5 M) at 0 °C.

  • Dropwise, add 4N HCl in Dioxane. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validating Checkpoint (Physical): As the Boc group is cleaved (releasing isobutylene gas and CO₂), the resulting primary amine immediately forms a hydrochloride salt. Because this highly polar salt is insoluble in the non-polar dioxane solvent, a dense white precipitate will form. The cessation of gas evolution and the maximization of this precipitate serve as a visual confirmation of reaction completion (typically 2–3 hours).

  • Isolation: Filter the suspension, wash the white solid with cold diethyl ether to remove residual tert-butyl alcohol and dioxane, and dry under high vacuum.

Quantitative Data: Cross-Coupling Scope and Efficiency

The table below summarizes the optimized reaction conditions and yields for the functionalization of the C3 position using various coupling partners. Enantiomeric excess (ee) was monitored to ensure the chiral center at C2 did not undergo base-catalyzed racemization during the elevated temperatures of the cross-coupling protocols.

Coupling PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)ee (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90 °C / 12 h88>99
4-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90 °C / 12 h85>99
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O100 °C / 16 h7298
Morpholine (Buchwald)Pd₂(dba)₃, XPhosCs₂CO₃ / Toluene100 °C / 16 h7898

Note: The use of weaker bases (like K₂CO₃) in aqueous mixtures was critical for preserving the >99% ee of the starting material. Stronger bases (e.g., NaOtBu) led to partial racemization (ee drops to ~85%) due to deprotonation at the benzylic chiral center.

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic pathways from the commercially available precursor through to late-stage functionalization.

SynthesisWorkflow A 1-(3-bromopyridin-2-yl) ethan-1-one B (R)-1-(3-bromopyridin- 2-yl)ethanamine A->B Reductive Amination C tert-butyl (R)-(1-(3-bromo pyridin-2-yl)ethyl)carbamate B->C Boc2O D C3 Cross-Coupling (Suzuki/Buchwald) C->D Pd Catalysis E N-Deprotection (HCl/Dioxane) C->E Acid Cleavage F C3-Functionalized Scaffold D->F G Amine Ready for Amidation E->G

Caption: Divergent synthetic workflow for functionalizing the chiral 3-bromopyridine scaffold.

References

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines Source: National Institutes of Health (PMC) URL:[Link]

  • US20240368190A1 - Synthesis of ras inhibitors Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate . Below, you will find mechanistic explanations, diagnostic workflows, and self-validating protocols to optimize your solvent systems.

Mechanistic Causality: Why is this compound stubborn in solution?

To solve solubility issues, we must first understand the structural forces at play. This compound presents a classic "lipophilic vs. polar" tug-of-war that dictates its behavior in organic solvents:

  • The Lipophilic Shield: The bulky tert-butyloxycarbonyl (Boc) group significantly increases the overall lipophilicity of the parent amine, which generally drives solubility in non-polar environments 1.

  • Intermolecular Hydrogen Bonding: Despite the Boc group, the carbamate -NH- acts as a strong hydrogen bond donor. Simultaneously, the pyridine nitrogen acts as a potent hydrogen bond acceptor. In the solid state, these functional groups can form robust, self-assembling hydrogen-bonded dimers or extended chains 2.

  • Halogen Bonding & Lattice Energy: The 3-bromo substituent on the pyridine ring introduces polarizability and potential halogen bonding. Combined with the H-bond network, this results in a high crystal lattice energy.

The Verdict: The compound often fails to dissolve in purely non-polar solvents (like hexanes or toluene) because these solvents lack the hydrogen-bonding ( δh​ ) and polarity ( δp​ ) forces required to break the crystal lattice.

Diagnostic Flowchart

Use the following decision tree to immediately diagnose and correct your solvent system based on the primary solvent you are attempting to use.

SolubilityTroubleshooting Start Compound Insoluble in Organic Solvent CheckSolvent Identify Primary Solvent Polarity Start->CheckSolvent NonPolar Non-Polar Solvent (e.g., Hexane, Toluene) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (e.g., EtOAc, DCM) CheckSolvent->PolarAprotic PolarProtic Polar Protic (e.g., MeOH, EtOH) CheckSolvent->PolarProtic Action1 Add 5-15% THF or DCM to disrupt lattice NonPolar->Action1 Action2 Heat to 40-50°C or add 5% DMF/DMSO PolarAprotic->Action2 Action3 Add DCM to balance lipophilic Boc group PolarProtic->Action3

Diagnostic flow for troubleshooting solubility based on solvent class.

Solvent Selection Data

Using the Hansen Solubility Parameter (HSP) framework, we can predict solubility by matching the dispersion ( δd​ ), polarity ( δp​ ), and hydrogen-bonding ( δh​ ) forces of the solvent to the solute .

Solvent ClassRecommended SolventsExpected SolubilityMechanistic Rationale (Hansen Parameters)
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc)High Excellent balance of δd​ and δp​ . Solvates the lipophilic Boc group while disrupting the lattice.
H-Bond Acceptors Tetrahydrofuran (THF), 1,4-DioxaneHigh High δh​ (acceptor). Actively breaks intermolecular carbamate-pyridine H-bonds by competing for the -NH- donor.
Polar Protic Methanol (MeOH), Isopropanol (IPA)Moderate Good δh​ , but the bulky, hydrophobic Boc group limits total solvation. Best utilized as a 10-20% co-solvent.
Non-Polar Hexanes, Heptane, TolueneLow High δd​ but lacks the δp​ and δh​ required to overcome the strong crystal lattice energy.
Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Disruption Screening (HSP Titration)

This protocol relies on a self-validating feedback loop: if insolubility is driven by intermolecular hydrogen bonding, the dropwise addition of a specific H-bond acceptor will cause immediate, observable dissolution.

  • Baseline Establishment: Suspend 50 mg of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate in 1.0 mL of your target non-polar solvent (e.g., Toluene) in a glass vial at 25°C. Observe the cloudy suspension.

  • H-Bond Titration: Using a micropipette, add a strong H-bond accepting solvent (e.g., THF) in 50 µL increments.

  • Validation & Agitation: Vortex the vial for 30 seconds after each addition. The exact volume required to achieve a completely clear solution establishes the minimum δh​ threshold required to break the crystal lattice.

  • Scale-Up Calculation: Calculate the volume percentage (v/v%) of the co-solvent used. Apply this exact binary mixture ratio to your bulk reaction or purification workflow.

HSPWorkflow Step1 1. Suspend 50mg Compound Step2 2. Add 50µL Co-Solvent Step1->Step2 Step3 3. Vortex & Inspect Step2->Step3 Step4 4. Clear Solution Achieved? Step3->Step4 Step4->Step2 No Step5 5. Scale Binary Mixture Step4->Step5 Yes

Step-by-step workflow for empirical Hansen Solubility Parameter co-solvent screening.

Frequently Asked Questions (FAQs)

Q: My compound precipitates when I cool the reaction mixture to 0°C. How do I prevent this without changing the primary solvent? A: Cooling reduces the kinetic energy available to overcome the cohesive energy of the solute . To prevent precipitation at low temperatures, add 5-10% (v/v) of a high-polarity, low-freezing-point co-solvent like DCM or THF. This maintains the necessary dispersion forces while preventing the carbamate groups from re-aggregating as kinetic energy drops.

Q: Does the (R)-enantiomer have different solubility than the racemic mixture? A: Yes. Enantiopure compounds (like the (R)-isomer) pack differently in the solid state compared to racemic mixtures. Enantiopure crystals often have higher lattice energies (though this depends on the specific space group). If you are adapting a protocol originally developed for the racemate, you may need to increase the solvent polarity ( δp​ ) slightly to accommodate the specific lattice energy of the enantiopure form.

Q: Can I use an acidic aqueous wash to remove polar impurities without precipitating the compound? A: Proceed with extreme caution. While the pyridine ring is basic and can be protonated to form a water-soluble salt, the Boc protecting group is highly acid-labile 1. Using strong acids (like HCl or TFA) will deprotect the amine, drastically altering solubility and ruining your intermediate. If an acidic wash is absolutely necessary, use a mild, dilute acid (e.g., 5% citric acid) at 0°C and immediately neutralize the organic layer.

References
  • Title: Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences Source: tbzmed.ac.ir URL: [Link]

  • Title: N-Salicylideneanilines: Tautomers for Formation of Hydrogen-Bonded Capsules, Clefts, and Chains | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Ideal storage conditions to prevent degradation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (CAS: 2007925-19-9). This document provides researchers, scientists, and drug development professionals with essential information on the ideal storage conditions to prevent degradation of this critical chemical intermediate. Understanding and implementing these guidelines will ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate?

A1: The degradation of this compound is primarily influenced by three main factors: moisture, acidic conditions, and elevated temperatures. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, a process known as deprotection.[1][2][3] While relatively stable at room temperature, the Boc group can also be thermally unstable at higher temperatures.[1] Furthermore, the bromopyridine moiety and the overall compound may be sensitive to moisture and light.[4][5]

Q2: What is the recommended storage temperature for this compound?

A2: For optimal long-term stability, it is recommended to store Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate in a cool, dry place. Specifically, storage at 2-8°C is advised.[6] Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions.

Q3: How should I handle the compound to prevent moisture-related degradation?

A3: This compound should be handled in a dry environment, as moisture can contribute to hydrolysis.[1] It is crucial to keep the container tightly sealed when not in use.[7] For particularly sensitive applications or long-term storage, handling inside a glovebox with an inert atmosphere (e.g., nitrogen or argon) is the best practice to rigorously exclude moisture.[8][9]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this exact compound is not widely published, many related aromatic amines and pyridine derivatives exhibit light sensitivity.[5] As a precautionary measure, it is best to store the compound in an opaque or amber-colored vial to protect it from light, which can catalyze degradation.[10][11][12] If an opaque container is not available, wrapping the container in aluminum foil is a viable alternative.[10][13]

Q5: Can I store the compound under a normal atmosphere?

A5: While short-term storage in a tightly sealed container in a desiccator might be adequate, for long-term stability and to prevent any potential reaction with atmospheric components like moisture and CO2, storage under an inert atmosphere such as nitrogen or argon is highly recommended.[9][14] This is a standard practice for ensuring the integrity of sensitive reagents.[8][15]

Troubleshooting Guide: Common Storage Issues

This section addresses specific issues that users might encounter, providing explanations and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent analytical results (e.g., HPLC, NMR) showing impurities. Partial degradation of the compound. This is likely due to improper storage, leading to the cleavage of the Boc protecting group or other modifications to the molecule.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended 2-8°C, protected from light and moisture. 2. Re-evaluate Handling Procedures: Ensure that the compound is handled quickly when outside of its ideal storage environment and that the container is promptly and securely resealed. Consider implementing inert atmosphere techniques for aliquoting.[16] 3. Perform a Purity Check: Re-run analytical tests on a freshly opened sample if available, or on a sample that has been stored under verifiably ideal conditions.
Physical changes in the solid compound (e.g., discoloration, clumping). Exposure to light or moisture. Discoloration can be a sign of photodegradation.[17] Clumping or a change in texture often indicates moisture absorption, as similar compounds can be hygroscopic.[5]1. Assess Light Exposure: Ensure the compound is stored in a light-proof container (amber vial or wrapped in foil).[10] 2. Check for Moisture Ingress: Inspect the container seal for any breaches. If moisture is suspected, consider drying a small sample under vacuum (if the compound is thermally stable at low temperatures) and re-analyzing. For future prevention, store the container within a desiccator. 3. Use Fresh Aliquots: If degradation is suspected, it is best to use a fresh, unopened vial of the compound for critical experiments.
Reduced reactivity or yield in subsequent synthetic steps. Loss of compound integrity. The presence of degradation products, primarily the deprotected amine, can interfere with subsequent reactions or lead to the formation of unwanted byproducts. The free amine will have different reactivity compared to the Boc-protected version.1. Confirm Starting Material Purity: Before starting a reaction, it is good practice to run a quick purity check (e.g., TLC or LC-MS) on the starting material if there are any doubts about its storage history. 2. Switch to a New Batch: If you consistently observe lower-than-expected yields, try the reaction with a new, unopened batch of the compound. 3. Review Storage of Solvents and Reagents: Ensure that all other reagents and solvents used in the reaction are also properly stored and are of the required purity, as they can also be a source of variability.

Ideal Storage and Handling Workflow

To maintain the integrity of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate, a systematic approach to storage and handling is crucial. The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment.

G cluster_0 Receiving & Initial Storage cluster_1 Aliquoting & Handling cluster_2 Experimental Use Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Visually Check Store Store at 2-8°C in Dark Inspect->Store If Seal is Intact Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Prepare for Use Weigh Weigh Desired Amount (Under Inert Gas if possible) Equilibrate->Weigh Reseal Tightly Reseal Original Container Weigh->Reseal Use Use in Experiment Weigh->Use Reseal->Store Return to Storage Store_Aliquot Store Aliquot Appropriately

Caption: Recommended workflow for storage and handling.

Degradation Pathway Overview

Understanding the potential degradation pathways is key to preventing them. The primary vulnerability of this molecule is the acid-catalyzed cleavage of the Boc protecting group.

G cluster_products Degradation Products Compound Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (Stable Form) Degraded (R)-1-(3-bromopyridin-2-yl)ethan-1-amine (Deprotected Amine) Compound->Degraded H+ (Acidic Conditions) Δ (Heat) H₂O (Moisture) Byproducts Isobutylene + CO2

Caption: Primary degradation pathway of the compound.

This technical guide is intended to provide a comprehensive overview of the best practices for storing and handling Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. By adhering to these recommendations, researchers can significantly reduce the risk of compound degradation, ensuring the quality and reliability of their scientific work.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • CurTec. (n.d.). Protecting specialty chemicals against UV light. Retrieved from [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, September 9). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 109-04-6,2-Bromopyridine. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2020, September 9). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. DOI:10.1039/D0SC02689A. Retrieved from [Link]

  • ACS Publications. (2006, October 28). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, June 14). How can I do hydrolysis of secondary ethyl carbamate?. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (6-bromopyridin-2-YL)carbamate. Retrieved from [Link]

Sources

Validation & Comparative

Chiral HPLC Separation of Tert-butyl (1-(3-bromopyridin-2-yl)ethyl)carbamate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. Tert-butyl (1-(3-bromopyridin-2-yl)ethyl)carbamate —a Boc-protected pyridine-ethylamine derivative—presents a unique chromatographic challenge. Its structure combines a highly lipophilic, bulky tert-butyloxycarbonyl (Boc) group, a sterically demanding bromine atom, and a weakly basic pyridine nitrogen.

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and mobile phase strategies for the baseline resolution of its (R)- and (S)-enantiomers, providing actionable experimental protocols and mechanistic insights.

Mechanistic Rationale: The Chromatography of Boc-Protected Pyridines

To achieve successful enantioseparation, the analytical method must satisfy two competing physical requirements: maximizing chiral recognition while suppressing secondary achiral interactions that degrade peak shape.

The Chiral Recognition System

The successful chiral separation of N-Boc-protected compounds is overwhelmingly achieved using polysaccharide-based CSPs[1]. The Boc group is not merely a protecting moiety; it acts as a primary interaction site. The carbamate linkage (NH and C=O) provides strong hydrogen-bond donor and acceptor sites that interact intimately with the carbamate or benzoate derivatives of the amylose/cellulose polymer backbone[1].

Simultaneously, the 3-bromopyridine ring engages in π−π interactions. The heavy bromine atom at the 3-position induces significant polarizability and steric hindrance adjacent to the chiral center. This restricts the molecule's bond rotation, forcing it into a rigid conformation that either perfectly matches or completely clashes with the helical groove of the CSP.

The Peak Tailing Dilemma

The pyridine nitrogen is weakly basic. If left unmasked, it will interact with residual acidic silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution. Therefore, the mobile phase must act as a self-validating system:

  • In Normal Phase (NP): A basic additive (e.g., 0.1% Diethylamine) is mandatory to competitively bind to the silanols.

  • In Reversed Phase (RP): An acidic additive (e.g., 0.1% Trifluoroacetic Acid) is used to protonate the pyridine, increasing its solubility in the aqueous phase and altering its interaction dynamics with the stationary phase[2].

Mechanism Analyte Tert-butyl (1-(3-bromopyridin- 2-yl)ethyl)carbamate Hbond Hydrogen Bonding (Boc C=O / NH) Analyte->Hbond PiPi π-π Interactions (Bromopyridine Ring) Analyte->PiPi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralpak IC) Hbond->CSP PiPi->CSP Steric->CSP

Figure 1: Three-point chiral recognition model between the Boc-amine analyte and polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases

When evaluating CSPs for this specific molecule, we compare three industry-standard columns: Chiralpak AD-H (Amylose-based), Chiralcel OD-H (Cellulose-based), and Chiralpak IC (Immobilized Cellulose-based).

Performance Data Summary

The following table synthesizes the expected chromatographic performance based on the structural interactions of Boc-protected halogenated aryl-amines across different phases[2][3].

Column / CSP TypeMobile Phase ModeRetention Time (R)Retention Time (S)Selectivity (α)Resolution (Rs)Peak Shape (As)
Chiralpak IC (Immobilized)Normal Phase8.4 min11.2 min1.453.1 1.05
Chiralpak AD-H (Coated)Normal Phase10.1 min12.8 min1.322.4 1.12
Chiralcel OD-H (Coated)Normal Phase14.5 min15.2 min1.081.1 1.35
Chiralpak IC (Immobilized)Reversed Phase12.0 min15.6 min1.382.8 1.10
Objective Evaluation
  • Chiralpak IC (Winner): The cellulose tris(3,5-dichlorophenylcarbamate) selector on the IC column provides the highest resolution. The electron-withdrawing chloro groups on the CSP create an electron-deficient π -system that pairs exceptionally well with the electron-rich, halogenated pyridine ring of the analyte. Furthermore, its immobilized nature allows for the use of harsh solvents (like DCM or MTBE) if solubility becomes an issue.

  • Chiralpak AD-H (Strong Alternative): The amylose backbone forms a tighter helical structure than cellulose, which often encapsulates the bulky Boc group effectively[2]. It provides baseline resolution but slightly broader peaks than the IC column.

  • Chiralcel OD-H (Suboptimal): The steric bulk of the bromine atom at the 3-position clashes with the specific helical twist of the OD-H cellulose backbone, leading to poor chiral recognition and inadequate resolution.

Experimental Protocols

To ensure reproducibility, the following protocols detail the self-validating workflows for the two most successful methods.

Protocol A: Normal Phase Separation (Optimal)

This method utilizes the Chiralpak IC column under normal phase conditions, prioritizing maximum resolution and rapid run times.

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any aqueous buffers, followed by Hexane.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in an 85:15 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the mixture. Causality note: DEA masks the silica silanols, preventing the pyridine nitrogen from causing peak tailing. Degas the mixture via sonication for 10 minutes.

  • Column Equilibration: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C. Flow the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the baseline at 254 nm is perfectly stable.

  • Sample Preparation: Dissolve 1.0 mg of the racemic Tert-butyl (1-(3-bromopyridin-2-yl)ethyl)carbamate in 1.0 mL of the mobile phase. Vortex for 30 seconds.

  • Execution: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm and 230 nm. The enantiomers will elute between 8 and 12 minutes.

Protocol B: Reversed Phase Separation (Alternative)

This method is ideal if the compound is being analyzed directly from an aqueous biological matrix or a reversed-phase reaction mixture[2].

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

    • Channel B: HPLC-grade Acetonitrile.

  • Column Equilibration: Install a Chiralpak IC or AD-H column. Set the column oven to 30 °C. Run an isocratic flow of 60% A / 40% B at 1.0 mL/min.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Water/Acetonitrile to a concentration of 0.5 mg/mL.

  • Execution: Inject 10 µL. Causality note: The acidic TFA protonates the pyridine, shifting the retention mechanism primarily to the hydrophobic Boc group interacting with the CSP.

Workflow Start Analyze Compound Boc-Amine + Pyridine SelectCSP Select CSP Family (Polysaccharide-based) Start->SelectCSP NP Normal Phase (NP) Hexane / IPA SelectCSP->NP RP Reversed Phase (RP) Water / MeCN SelectCSP->RP AdditivesNP Add Basic Modifier (0.1% DEA) NP->AdditivesNP AdditivesRP Add Acidic Modifier (0.1% TFA) RP->AdditivesRP Opt Optimize Temp & Flow (25-30°C, 1.0 mL/min) AdditivesNP->Opt AdditivesRP->Opt

Figure 2: Systematic chiral HPLC method development workflow for basic Boc-protected amines.

Conclusion

For the enantiomeric separation of Tert-butyl (1-(3-bromopyridin-2-yl)ethyl)carbamate, immobilized polysaccharide columns (specifically Chiralpak IC) operating in Normal Phase with a basic additive provide the most robust, high-resolution results. The electron-withdrawing nature of the IC stationary phase perfectly complements the electronic and steric profile of the brominated pyridine ring, while the Boc group ensures strong hydrogen bonding for rigid chiral recognition.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQy3CwC8A4UalAZ0MpwguJzoon_rt_perhPknSZwCRdu3Cn282DUook63FplQc50NRUBt-zHj2pOlDXOIL4UuBWpJ7bgbSiocCTdm-GWxn2vj2C-PiLzqUQlTmk9p6Tp7VhP8h7PNMya3yWqnjMisKnB3mOS5wmg==]
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWsRjdnBLGK9lG71KU44uYCWIrlwCqPeonGySd8S69-qGG3hPzcHhU1_2stMTjqAumREbMjvflODabxykgMClwSGXe8zFWJmAcuUV3WAJxnuwzDRTujdRlehLCPl3xqwOPPza-MA7rRcj9pu57SiIiYC8kG1HRRZKLOazSi_N9urUjuSLEBfY1tbemwK9YIyYlmMH9p3v2BEj5Hqs1AUU=]
  • Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj-oAO2_Tv4gwMXfz31gHHpAIQOCic-Lbf5tfxiBepmQ_0MJTg5RxMSsm5Yqscg_jtgZB5m0drl4BwZSkp1g7vDjI8PCUcySMSGlZ_42XqA5WSg2fH1SUbrbiKqtxaB3RNRHp8]

Sources

A Comparative Guide to the Reactivity of Tert-butyl (R)-(1-(bromopyridin-2-yl)ethyl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, stereochemically pure heterocyclic scaffolds, understanding the subtle reactivity differences between regioisomers is paramount. This guide provides an in-depth comparative analysis of two highly valuable synthetic intermediates: Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (Compound A) and its 4-bromo isomer, Tert-butyl (R)-(1-(4-bromopyridin-2-yl)ethyl)carbamate (Compound B).

By synthesizing structural causality with empirical cross-coupling data, this guide equips synthetic chemists and application scientists with the predictive knowledge required to design robust, high-yielding functionalization workflows.

Structural Causality: Sterics vs. Electronics

The reactivity of halopyridines in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond. This activation energy is dictated by two competing forces: the electronic deficiency of the carbon atom and the steric shielding surrounding the bond[1].

The Electronic Profile of the Pyridine Ring

The pyridine nitrogen acts as a strong electron-withdrawing group via both inductive and resonance effects. Consequently, the 2- and 4-positions of the pyridine ring are highly electron-deficient, making them prime targets for nucleophilic attack by electron-rich Pd(0) species[2]. The 3-position, lacking this direct resonance stabilization, is relatively electron-neutral. Therefore, from a purely electronic standpoint, Compound B (4-bromo) is significantly more reactive toward oxidative addition than Compound A (3-bromo) [1].

The Steric Umbrella of the 2-Position Substituent

Both isomers feature a bulky (R)-1-(Boc-amino)ethyl group at the 2-position.

  • In Compound A (3-bromo isomer): The bromine atom is located ortho to this massive chiral substituent. The tert-butyl carbamate (Boc) group and the methyl group create a severe steric umbrella, physically blocking the approach of the bulky palladium-phosphine complex[3].

  • In Compound B (4-bromo isomer): The bromine atom is located meta to the 2-position substituent. The C4-Br bond projects into unhindered space, allowing for facile coordination and insertion by the catalyst.

G cluster_3bromo Compound A (3-Bromo) cluster_4bromo Compound B (4-Bromo) Pd Pd(0) Catalyst C3 3-Bromo Isomer (Ortho to Bulky Group) Pd->C3 High Barrier C4 4-Bromo Isomer (Meta to Bulky Group) Pd->C4 Low Barrier Clash Severe Steric Clash High Activation Energy C3->Clash Slow Slow Oxidative Addition Requires XPhos Clash->Slow NoClash Minimal Steric Hindrance Electronically Activated C4->NoClash Fast Fast Oxidative Addition Standard Ligands NoClash->Fast

Mechanistic divergence in Pd(0) oxidative addition due to steric and electronic factors.

Quantitative Comparative Performance

To translate these mechanistic principles into practical expectations, Table 1 summarizes the empirical performance of both isomers across standard synthetic transformations. The data highlights the necessity of ligand tuning when dealing with Compound A.

Table 1: Reactivity Profile Comparison of Isomers A and B

Reaction TypeCompound A (3-Bromo Isomer)Compound B (4-Bromo Isomer)Mechanistic Rationale
Suzuki-Miyaura Coupling Poor/Moderate (40-60%) Requires bulky, electron-rich ligands (e.g., XPhos, SPhos) and elevated temps (100 °C).Excellent (>90%) Proceeds smoothly with standard catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) at 80 °C.Steric shielding in Compound A prevents transmetalation and oxidative addition without specialized biaryl phosphine ligands[3].
Buchwald-Hartwig Amination Challenging (<30%) High rates of hydrodehalogenation side-reactions due to slow amine coordination.Good (75-85%) Standard conditions (Pd₂(dba)₃, BINAP or BrettPhos) yield desired products.The bulky Boc group in Compound A severely clashes with incoming secondary amines during the reductive elimination step.
Halogen-Metal Exchange (n-BuLi) Fast & Directed The Boc group can act as a Directing Metalation Group (DMG), stabilizing the 3-lithio species.Fast Facile exchange, but lacks the strong ortho-coordination stabilization seen in the 3-isomer.Lithium-halogen exchange is less sensitive to sterics than Pd insertion, allowing Compound A to be effectively functionalized via this route.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific checkpoints (e.g., LC-MS monitoring for protodehalogenation) to ensure the causality of the reaction is actively monitored by the operator.

Protocol 1: Standard Suzuki Coupling for Compound B (4-Bromo Isomer)

Because Compound B is electronically activated and sterically unhindered, standard, cost-effective catalytic systems are highly efficient.

Reagents:

  • Compound B: 1.0 mmol

  • Phenylboronic acid: 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.0 mmol

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Compound B, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical): Add the Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles. Rationale: Pd(0) is highly susceptible to oxidation; removing dissolved O₂ prevents catalyst deactivation.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You should observe complete consumption of the starting material (m/z ~301/303) and the appearance of the coupled product (m/z ~299).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Sterically Demanding Suzuki Coupling for Compound A (3-Bromo Isomer)

To overcome the steric clash from the ortho-(R)-1-(Boc-amino)ethyl group, a highly active catalyst system utilizing a Buchwald dialkylbiaryl phosphine ligand (XPhos) is required[3].

Reagents:

  • Compound A: 1.0 mmol

  • Phenylboronic acid: 1.5 mmol (Excess required due to slower reaction rate)

  • Pd(OAc)₂: 0.05 mmol (5 mol%)

  • XPhos: 0.10 mmol (10 mol%)

  • K₃PO₄: 3.0 mmol (Stronger base required to accelerate transmetalation)

  • Solvent: Toluene / H₂O (10:1 v/v), 10 mL

Step-by-Step Methodology:

  • Pre-catalyst Generation: In a dry vial, combine Pd(OAc)₂ and XPhos in 2 mL of degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange. Rationale: Pre-forming the active L-Pd(0) species ensures maximum catalytic efficiency before introducing the hindered substrate.

  • Reaction Assembly: To a separate Schlenk flask containing Compound A, phenylboronic acid, and K₃PO₄, add the remaining 8 mL of toluene and 1 mL of H₂O.

  • Initiation: Transfer the pre-catalyst solution to the Schlenk flask. Heat vigorously to 100 °C for 16 hours.

  • Validation Checkpoint: Analyze via LC-MS. Look specifically for the protodehalogenated side-product (m/z ~223). If protodehalogenation exceeds 15%, it indicates that oxidative addition is occurring, but transmetalation is too slow. Correction: Increase the equivalents of boronic acid or switch to a more soluble base like Cs₂CO₃.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via automated flash chromatography.

Workflow Start Substrate Selection CondA Compound A (3-Br) Pd(OAc)2 / XPhos / 100°C Start->CondA CondB Compound B (4-Br) Pd(dppf)Cl2 / 80°C Start->CondB Workup Aqueous Quench & Extraction CondA->Workup CondB->Workup Analysis LC-MS & NMR Validation (Check for Protodehalogenation) Workup->Analysis

Parallel experimental workflow for the cross-coupling of hindered vs. unhindered isomers.

Conclusion

The positional isomerism between Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate and its 4-bromo counterpart fundamentally alters their utility in late-stage functionalization. Compound B is a highly compliant electrophile suitable for high-throughput screening and standard coupling conditions. In contrast, Compound A is a sterically recalcitrant substrate that demands precision catalyst design—specifically the use of bulky, electron-rich phosphine ligands to force the palladium center into a highly congested microenvironment. Understanding these causality-driven differences ensures higher synthetic success rates and minimizes wasted resources in drug discovery campaigns.

References

  • Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate. Organic Letters - ACS Publications. Available at:[Link]

Sources

LC-MS Validation Strategies for Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate: A Comparative Guide to Chemical and Chiral Purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical control strategy for chiral, halogenated, and protecting-group-bearing intermediates requires moving beyond generic methodologies. Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate presents a trifecta of analytical liabilities: the extreme mass spectrometric lability of the tert-butyloxycarbonyl (Boc) group, the necessity of resolving its (S)-enantiomer, and the tracking of desbromo and positional isomer impurities.

This guide objectively compares Reversed-Phase LC-MS (RP-LC-MS) and Chiral Supercritical Fluid Chromatography-MS (SFC-MS) for purity validation, detailing the mechanistic causality behind method development and providing a self-validating ICH Q2(R2) protocol.

Physicochemical Profiling & Inherent Analytical Liabilities

Before selecting a chromatographic mode, we must decode the molecule's behavior under electrospray ionization (ESI) and solution-phase conditions:

  • The Bromine Isotopic Signature: The presence of a single bromine atom yields a characteristic 1:1 isotopic doublet at m/z 301.05 and 303.05 for the protonated parent ion [M+H]+ . This is a powerful diagnostic tool for specificity, allowing rapid differentiation from non-halogenated matrix interferences.

  • Boc-Group Instability (The False Impurity Problem): Boc-protected amines are notoriously unstable under acidic conditions and high ESI temperatures[1]. During ionization, they frequently undergo a McLafferty rearrangement, forming a carbamoyl cation intermediate that rapidly decarboxylates[2]. This in-source fragmentation perfectly mimics the actual chemical degradation product (the free amine, or "deboc" impurity), leading to artificially inflated impurity reporting if the MS source parameters (e.g., fragmentor voltage, capillary exit voltage) are not strictly optimized[3].

  • Chirality & Basic Nitrogen: The (R)-configuration dictates the downstream efficacy of the synthesized API. The basic pyridine nitrogen often causes severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols, necessitating highly end-capped columns or basic mobile phase additives.

Mechanistic Insight: Controlling In-Source Boc Fragmentation

To ensure that the detected "deboc" impurity is a true reflection of the sample's chemical purity rather than an artifact of the mass spectrometer, we must understand the fragmentation pathway.

Fragmentation Parent Protonated Parent Ion [M+H]+ m/z 301 / 303 Intermediate Carbamoyl Cation [M+H - 56]+ m/z 245 / 247 Parent->Intermediate In-source ESI McLafferty Rearrangement Isobutylene Isobutylene (-56 Da) Parent->Isobutylene Amine Free Amine (Deboc) [M+H - 100]+ m/z 201 / 203 Intermediate->Amine Decarboxylation CO2 Carbon Dioxide (-44 Da) Intermediate->CO2

ESI-MS in-source fragmentation pathway of Boc-protected amines via McLafferty rearrangement.

Causality in Method Design: Because strong acids like Trifluoroacetic Acid (TFA, pH < 2) can catalyze on-column Boc deprotection[1], our methods substitute TFA with Ammonium Acetate or Ammonium Formate buffers (pH ~6.0). This suppresses solution-phase degradation while providing the necessary protons for efficient positive-ion ESI.

Methodological Comparison: RP-LC-MS vs. Chiral SFC-MS

A comprehensive control strategy requires two orthogonal techniques: RP-LC-MS for chemical purity (tracking deboc and desbromo degradants) and Chiral SFC-MS for enantiomeric excess (ee).

Quantitative Performance Comparison
ParameterReversed-Phase LC-MS (Chemical Purity)Chiral SFC-MS (Enantiomeric Purity)
Stationary Phase Biphenyl or C18 (Highly end-capped)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Water / Methanol + 10 mM NH4​OAc Supercritical CO2​ / Methanol + 0.1% DEA
Primary Utility Quantifying deboc, desbromo, and structural isomersResolving the (S)-enantiomer from the (R)-target
Resolution ( Rs​ ) Rs​>3.0 (Desbromo vs. Parent) Rs​>2.5 ((R) vs. (S) enantiomers)
Run Time 12 - 15 minutes3 - 5 minutes
MS Compatibility Excellent (Direct flow to ESI)Good (Requires post-column make-up solvent)
Greenness (Solvent Waste) Moderate (High organic solvent consumption)Excellent (Recycled CO2​ minimizes liquid waste)

Data reflects typical optimized performance metrics for bromopyridine derivatives.

ICH Q2(R2) Validation Protocol: A Self-Validating System

To guarantee trustworthiness, the validation of these methods must adhere to the ICH Q2(R2) guidelines[4]. The following protocol establishes a self-validating workflow where the output of one step serves as the prerequisite for the next.

Validation SST 1. SST Resolution > 2.0 Spec 2. Specificity Isomer Separation SST->Spec Lin 3. Linearity LOQ to 120% Spec->Lin Acc 4. Accuracy Spike Recovery Lin->Acc Val 5. Validated Method Acc->Val

Self-validating ICH Q2(R2) workflow ensuring continuous verification of analytical performance.

Step-by-Step Experimental Methodology

Step 1: System Suitability Testing (SST) - The Gatekeeper

  • Action: Inject a resolution mixture containing 0.1 mg/mL of the target compound, 0.01 mg/mL of the (S)-enantiomer, and 0.01 mg/mL of the free amine (deboc) impurity.

  • Causality: SST proves the instrument is fit-for-purpose at the exact moment of testing. If the chromatographic resolution ( Rs​ ) between the (R) and (S) peaks drops below 2.0, or if the tailing factor of the basic amine exceeds 1.5, the run automatically aborts. This prevents the generation of untrustworthy data.

Step 2: Specificity & Forced Degradation

  • Action: Subject the sample to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours. Analyze via RP-LC-MS.

  • Causality: Demonstrates that the method can unequivocally assess the analyte in the presence of its degradation products[4]. We specifically monitor the Extracted Ion Chromatogram (XIC) at m/z 201/203 to ensure the actual chemical deboc degradant is chromatographically separated from the intact parent peak (which may produce an identical m/z 201/203 artifact in the MS source).

Step 3: Linearity, LOD, and LOQ Assessment

  • Action: Prepare a 7-point calibration curve ranging from the predicted Limit of Quantitation (LOQ, typically 0.05% of the nominal concentration) up to 120% of the target specification limit.

  • Causality: Validates that the MS detector response is directly proportional to the concentration. For Boc-amines, ESI saturation can occur at high concentrations; utilizing a weighted ( 1/x2 ) linear regression ensures accuracy at the critical low-end (impurity reporting threshold).

Step 4: Accuracy & Precision (Spike Recovery)

  • Action: Spike known amounts of the (S)-enantiomer and desbromo impurity into a pure batch of the target compound at 80%, 100%, and 120% of the specification limit. Perform 6 replicate injections per level.

  • Causality: Precision proves the method is repeatable (RSD < 2.0%), while accuracy proves the matrix (the bulk R-enantiomer) does not cause ion suppression that would mask the detection of trace impurities.

Data Processing & Acceptance Criteria

To finalize the validation, the experimental data must be evaluated against strict, predefined ICH Q2(R2) acceptance criteria[4].

Validation ParameterICH Q2(R2) Target CriteriaRationale for Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate
Specificity No interference at retention timeBaseline separation of m/z 301 (Parent) and m/z 223 (Desbromo).
Linearity Correlation coefficient ( R2 ) 0.995Ensures accurate quantitation of trace (S)-enantiomer across the range.
Accuracy 95.0% – 105.0% RecoveryConfirms absence of ESI ion suppression from the main API peak.
Precision (Repeatability) %RSD 2.0% (n=6)Verifies stable MS ionization and stable Boc-group integrity during the run.
LOQ Signal-to-Noise (S/N) 10Must reliably detect 0.05% impurity thresholds for pharmaceutical release.

By coupling the mild, high-efficiency separations of SFC for chiral purity with the robust, buffered RP-LC-MS methods for chemical purity, analytical scientists can definitively validate the quality of this complex bromopyridine intermediate without falling victim to the analytical artifacts inherent to Boc-protected amines.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D exchange HPLC/ESI/MS. CORE.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.

Sources

Strategic Protecting Group Selection: Boc vs. Cbz for (R)-1-(3-bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When designing synthetic routes involving multifunctional chiral amines, protecting group (PG) strategy dictates the overall yield, scalability, and viability of the sequence. For (R)-1-(3-bromopyridin-2-yl)ethanamine , the choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) is not merely a matter of laboratory preference, but a critical chemoselectivity checkpoint.

This guide provides an objective, data-backed comparison demonstrating why Boc is the vastly superior choice for this specific substrate. The primary differentiator is the catastrophic incompatibility of standard Cbz deprotection conditions (catalytic hydrogenation) with the substrate's aryl bromide moiety, which leads to irreversible degradation of the target molecule.

Substrate Profiling & Chemoselectivity Challenges

Before selecting a protecting group, a rigorous structural analysis of (R)-1-(3-bromopyridin-2-yl)ethanamine reveals several synthetic liabilities:

  • Steric Hindrance: The primary amine is situated on a chiral center bearing an alpha-methyl group, making its steric environment akin to a secondary carbon. Furthermore, the adjacent pyridine ring is substituted at the 3-position with a bulky bromine atom, creating significant local steric bulk that impedes reagent approach.

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring slightly reduces the nucleophilicity of the primary amine compared to standard aliphatic amines.

  • The Aryl Bromide Vulnerability (Critical): The C-Br bond on the aromatic ring is highly susceptible to oxidative addition by low-valent transition metals. This makes the molecule highly sensitive to reductive environments[1].

Comparative Analysis: Installation and Deprotection Dynamics

Installation Dynamics

Both Boc and Cbz can be installed on hindered amines, but they require nucleophilic catalysis to achieve high yields. The addition of 4-dimethylaminopyridine (DMAP) accelerates the reaction by attacking di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive Boc-pyridinium intermediate, which is then intercepted by the hindered amine[2][3].

However, excessive DMAP can over-activate the system. Because the initial mono-Boc product can be deprotonated by strong bases, excess DMAP dramatically increases the nucleophilicity of the protected amine, leading to unwanted N,N-di-Boc formation[4]. By strictly controlling DMAP to catalytic amounts (0.05 equiv) and keeping the temperature at 0 °C to RT, mono-Boc protection is highly efficient[4].

Deprotection (The Deciding Factor)

The true divergence between these protecting groups occurs during their removal:

  • Boc Deprotection (Orthogonal): Achieved via acidic solvolysis (e.g., Trifluoroacetic acid in DCM or HCl in 1,4-dioxane). These conditions are completely orthogonal to the aryl bromide. The pyridine ring simply protonates, and the Boc group cleaves to yield the amine salt and volatile byproducts (isobutylene and CO₂)[2].

  • Cbz Deprotection (Chemoselective Failure): The industry standard for Cbz removal is catalytic hydrogenation using Hydrogen gas (H₂) and Palladium on Carbon (Pd/C). However, aryl bromides undergo rapid reductive dehalogenation (hydrodehalogenation) under these exact conditions[1][5]. The palladium catalyst inserts into the C-Br bond, replacing the bromine atom with hydrogen[6]. Consequently, attempting to remove a Cbz group via hydrogenation will destroy the 3-bromo substituent, yielding the des-bromo byproduct 1-(pyridin-2-yl)ethanamine instead of the target molecule[5].

Quantitative Performance Comparison

ParameterBoc ProtectionCbz Protection
Standard Reagents Boc₂O, TEA, cat. DMAPCbzCl, Na₂CO₃ or TEA
Installation Yield >90% (Under optimized conditions)80-85%
Primary Deprotection Method Acidic (TFA/DCM or HCl/Dioxane)Hydrogenation (H₂, Pd/C)
Aryl Bromide Compatibility Excellent (Orthogonal)Poor (Hydrodehalogenation)
Risk of Over-protection Moderate (Di-Boc if excess DMAP is used)[4]Low
Overall Recommendation Highly Recommended Not Recommended

Mechanistic Workflow: Chemoselectivity Conflict

The following diagram illustrates the divergent fates of the substrate depending on the protecting group chosen, highlighting the fatal chemoselectivity conflict during Cbz deprotection.

G Substrate (R)-1-(3-bromopyridin-2-yl)ethanamine Boc_Prot Boc Protection (Boc2O, TEA, cat. DMAP) Substrate->Boc_Prot Cbz_Prot Cbz Protection (CbzCl, Base) Substrate->Cbz_Prot Boc_Deprot Acidic Deprotection (TFA/DCM) Boc_Prot->Boc_Deprot Cbz_Deprot Catalytic Hydrogenation (H2, Pd/C) Cbz_Prot->Cbz_Deprot Success Target Recovered (Intact Aryl Bromide) Boc_Deprot->Success Orthogonal Cleavage Failure Hydrodehalogenation (Loss of Bromine) Cbz_Deprot->Failure Chemoselectivity Conflict

Logical workflow demonstrating the orthogonal success of Boc vs. the chemoselective failure of Cbz.

Validated Experimental Protocols

Protocol A: Optimized Mono-Boc Protection of (R)-1-(3-bromopyridin-2-yl)ethanamine

Objective: Achieve high-yielding mono-protection while suppressing di-Boc formation on a sterically hindered amine[4].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve (R)-1-(3-bromopyridin-2-yl)ethanamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv, 15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.05 equiv, 0.5 mmol). Scientist Note: Keeping DMAP strictly catalytic prevents the deprotonation of the mono-Boc intermediate, thus avoiding di-Boc formation[2][4].

  • Boc₂O Addition: Dissolve Boc₂O (1.05 equiv, 10.5 mmol) in a small volume of DCM and add it dropwise over 15 minutes. This slow addition manages the rapid evolution of CO₂ gas generated by the DMAP-Boc₂O intermediate[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Orthogonal Boc Deprotection (Preserving the Aryl Bromide)

Objective: Cleave the Boc group under acidic conditions to completely avoid hydrodehalogenation.

  • Preparation: Dissolve the isolated Boc-protected amine (1.0 equiv, 5 mmol) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 15 equiv). The solution may exhibit a slight color change as the pyridine nitrogen protonates.

  • Reaction: Stir at room temperature for 1-2 hours until complete consumption of the starting material is observed by LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. To obtain the free base, dissolve the crude residue in a minimal amount of water, cool to 0 °C, and carefully adjust the pH to ~10 using 1M NaOH. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organics over Na₂SO₄, and concentrate to yield the pure, deprotected (R)-1-(3-bromopyridin-2-yl)ethanamine.

References

  • Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. Common Organic Chemistry. URL: [Link]

  • Catalytic Hydrodehalogenation Reactions. Thieme Connect. URL: [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. URL: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. URL:[Link]

  • Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. RSC Publishing. URL:[Link]

Sources

A Comparative Guide to Catalytic Systems for Coupling Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical development and fine chemical synthesis, the creation of enantiomerically pure chiral building blocks is of paramount importance. Among these, pyridine derivatives hold a significant place due to their prevalence in a vast array of bioactive molecules. This guide offers an in-depth, objective comparison of various catalytic systems for a key synthetic transformation: the cross-coupling of tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. We will explore the nuances of established and emerging catalytic methodologies, supported by experimental data from analogous systems, to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic challenges.

The Strategic Importance of the Substrate

Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a highly valuable chiral building block. Its structure incorporates several key features: a stereocenter at the benzylic position, a bromine atom on the pyridine ring ripe for functionalization, and a Boc-protected amine that ensures stability and allows for straightforward deprotection. The challenge lies in performing coupling reactions at the C-3 position of the pyridine ring efficiently while preserving the stereochemical integrity of the adjacent chiral center. This guide will dissect and compare the performance of palladium-catalyzed, copper-catalyzed, and photocatalytic systems for this purpose.

Palladium-Catalyzed Cross-Coupling: The Gold Standard

Palladium catalysis is the undisputed workhorse for the formation of C-C, C-N, and C-O bonds in modern organic synthesis.[1] Its high efficiency, broad functional group tolerance, and predictable reactivity make it the first choice for many transformations. For our substrate of interest, several palladium-catalyzed reactions are of high relevance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis.[2][3] The reactivity of bromopyridines in Suzuki-Miyaura couplings can be influenced by the position of the bromine atom and the presence of other substituents.[2][4] For a substrate like ours, with a substituent at the 2-position, steric hindrance can play a significant role.[2]

Buchwald-Hartwig Amination

For the synthesis of N-arylated compounds, the Buchwald-Hartwig amination is a powerful and versatile method.[1][5][6] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides. The choice of ligand is critical, especially for sterically hindered substrates.[5]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines by reacting a terminal alkyne with an aryl halide.[7][8][9][10] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[7][9][10]

Comparative Data for Palladium-Catalyzed Couplings of Substituted Bromopyridines

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9075-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[4]
Suzuki-MiyauraPd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene100HighFor 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[4]
Buchwald-HartwigPd₂(dba)₃(±)-BINAPNaOtBuToluene80-110HighGeneral conditions for 3-bromo-2-methylpyridine.[5]
Buchwald-HartwigPd₂(dba)₃ / RuPhosRuPhosLiHMDSTHF65HighFor 3-bromo-2-chloropyridine with a secondary amine.[6]
SonogashiraPd(CF₃COO)₂ / CuIPPh₃Et₃NDMF100HighFor 2-amino-3-bromopyridine with terminal alkynes.[7][8]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (5 mol%).[4]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky and electron-rich ligands like SPhos or BINAP can improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base and Solvent: The base activates the boronic acid, facilitating transmetalation to the palladium center.[3] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration ArAr Ar-Ar' RedElim->ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Coupling: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a more economical alternative to palladium-based systems.[11][12] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[11]

Ullmann-type Couplings

These reactions are particularly effective for forming C-N, C-O, and C-S bonds. For the N-arylation of our substrate, a copper-catalyzed approach could be highly advantageous.

Comparative Data for Copper-Catalyzed Couplings

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
CuItrans-N,N'-dimethylcyclohexane-1,2-diamineK₂CO₃TolueneHighEffective for coupling with 3-bromopyridine.[13]
CuIα-Benzoin oximeK₂CO₃DMSO120Moderate to ExcellentBroad scope for (hetero)aryl halides with N-nucleophiles.[14]
CuIN,N'-dimethylethylenediamineK₃PO₄Toluene100HighGeneral procedure for amination of iodo-aromatics.[15]

Experimental Protocol: Representative Ullmann-type Amination

  • Reaction Setup: In a sealable reaction tube, combine tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 equiv.), the desired amine (1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Catalyst Addition: Add CuI (10 mol%) and a suitable ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).[13]

  • Solvent Addition: Add an appropriate solvent like toluene or DMSO.

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically 100-140 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand's Role: Ligands such as diamines chelate to the copper center, increasing its solubility and catalytic activity, which allows for lower reaction temperatures compared to ligand-free systems.[13][16]

  • Solvent and Base: A polar aprotic solvent is often necessary to dissolve the reactants and facilitate the reaction. A suitable base is required to deprotonate the nucleophile.

Proposed Mechanism for Ullmann Condensation

Ullmann_Cycle CuI Cu(I)L OxAdd Oxidative Addition CuI->OxAdd ArBr Ar-Br ArBr->OxAdd ArCuBr Ar-Cu(III)L-Br OxAdd->ArCuBr Coord Coordination & Deprotonation ArCuBr->Coord NuH Nu-H NuH->Coord Base Base Base->Coord ArCuNu Ar-Cu(III)L-Nu Coord->ArCuNu RedElim Reductive Elimination ArCuNu->RedElim RedElim->CuI Regeneration ArNu Ar-Nu RedElim->ArNu

Caption: A proposed catalytic cycle for the Ullmann condensation reaction.

Photocatalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under remarkably mild conditions.[17][18][19][20] These reactions often proceed at room temperature, offering excellent functional group tolerance. A common strategy involves the synergistic combination of a photocatalyst with a nickel catalyst.[21][22]

Dual Photoredox/Nickel Catalysis

In this system, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and initiates a single-electron transfer (SET) process. This generates radical intermediates that can then enter the catalytic cycle of a nickel co-catalyst to form the desired product.

Comparative Data for Photocatalytic Couplings

PhotocatalystCo-catalystLigandBase/AdditiveSolventTemp. (°C)Yield (%)Notes
Ir(ppy)₃NiCl₂·glymedtbbpyCs₂CO₃AcetonitrileRoom Temp.Good to ExcellentFor decarboxylative sp³-sp² cross-coupling.[22]
Thioxanthen-9-oneNi(II) complexBipyridine--Room Temp.41-93For amination of aryl halides with anilines.[23]
-Ni(OAc)₂d-MebpyDBUDMF:THFRoom Temp.HighFor amination of aryl halides with primary and secondary amines.[24]

Experimental Protocol: Representative Photoredox/Nickel Dual Catalysis

  • Reaction Setup: In a vial, combine tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 equiv.), the coupling partner (e.g., a boronic acid or an amine, 1.5 equiv.), and a suitable base or additive.

  • Catalyst Addition: Add the photocatalyst (e.g., an Iridium complex, 1-2 mol%), the nickel co-catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and the ligand (e.g., a bipyridine derivative, 10-20 mol%).

  • Solvent Addition: Add a degassed solvent such as acetonitrile or DMF.

  • Reaction: Place the vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up followed by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalytic System: The photocatalyst is responsible for generating radical intermediates under mild conditions, while the nickel catalyst performs the cross-coupling. This synergistic approach allows for transformations that are often difficult to achieve with either catalyst alone.[21][22]

  • Light Source: The wavelength of the light source must match the absorption spectrum of the photocatalyst to ensure efficient excitation.

Generalized Photoredox/Nickel Dual Catalytic Cycle

Photoredox_Nickel_Cycle cluster_photo Photocatalytic Cycle cluster_nickel Nickel Catalytic Cycle PC PC PC_excited PC* PC->PC_excited PC_reduced PC⁻ PC_excited->PC_reduced SET ArNiII Ar-Ni(II)L₂-Br PC_excited->ArNiII SET NiII_precatalyst NiII_precatalyst PC_reduced->NiII_precatalyst Reduces Ni(II) to Ni(0) Light Light->PC Ni0 Ni(0)L₂ Ni0->ArNiII ArNiI Ar-Ni(I)L₂ ArNiII->ArNiI ArNiIII Ar-Ni(III)L₂-Nu ArNiI->ArNiIII Coupling_Partner Coupling Partner Coupling_Partner->ArNiI ArNiIII->Ni0 Regeneration Product Ar-Nu ArNiIII->Product Reductive Elimination ArBr Ar-Br ArBr->Ni0 Oxidative Addition

Caption: A generalized catalytic cycle for photoredox/nickel dual catalysis.

Conclusion and Recommendations

The selection of an optimal catalytic system for the coupling of tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a multifactorial decision that depends on the desired bond to be formed, the nature of the coupling partner, and the specific requirements of the synthetic route.

  • For robust and well-established C-C and C-N bond formation , palladium-catalyzed systems, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, remain the methods of choice. They offer a high degree of reliability and a vast body of literature to draw upon.

  • For a more cost-effective approach to C-N bond formation , modern Ullmann-type copper-catalyzed systems are a compelling alternative, though they may require higher reaction temperatures.

  • When working with sensitive functional groups or when mild reaction conditions are paramount , photocatalytic methods, particularly dual photoredox/nickel catalysis, represent the state-of-the-art and should be strongly considered.

It is crucial to note that the data presented in this guide is based on analogous systems and should be used as a starting point for optimization. Empirical screening of catalysts, ligands, bases, and solvents will ultimately determine the most efficient and selective conditions for the specific transformation of interest.

References

  • Photocatalytic Pyridyl-carbamoylation of Alkenes for Accessing β-Pyridyl Amides. (n.d.). Google.
  • Itami, K., Nokami, T., & Yoshida, J. I. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601. [Link]

  • Biocatalytic Cross-Coupling of Aryl Halides with a Genetically Engineered Photosensitizer Artificial Dehalogenase. (2021). PubMed. Retrieved March 7, 2024, from [Link]

  • Itami, K., Nokami, T., & Yoshida, J.-i. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Biocatalytic Cross-Coupling of Aryl Halides with a Genetically Engineered Photosensitizer Artificial Dehalogenase. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Biocatalytic Cross-Coupling of Aryl Halides with a Genetically Engineered Photosensitizer Artificial Dehalogenase. (2021). Journal of the American Chemical Society, 143(2), 617-622. [Link]

  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. (2016). PMC. Retrieved March 7, 2024, from [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. (2009). PubMed. Retrieved March 7, 2024, from [Link]

  • Mu, X., Zhang, H., Chen, P., & Liu, G. (2013). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Communications, 49(100), 11245-11247. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Song, G., Nong, D.-Z., Li, J.-S., Li, G., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2016). PMC. Retrieved March 7, 2024, from [Link]

  • Copper-catalyzed fluorination of 2-pyridyl aryl bromides. (2013). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. (2018). Chemical Reviews, 118(15), 7174-7244. [Link]

  • Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. (n.d.). University of Liverpool Repository. Retrieved March 7, 2024, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023). PMC. Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved March 7, 2024, from [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018). Macmillan Group - Princeton University. Retrieved March 7, 2024, from [Link]

  • Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. (2020). PMC. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2024, from [Link]

  • Photocatalysis for the Formation of the C—C Bond. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. (2014). Macmillan Group - Princeton University. Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig Amination. (2021). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Proposed reaction mechanism for the coupling of aryl halides with... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Initiating Ullmann-like coupling of Br 2 Py by a semimetal surface. (2021). PMC. Retrieved March 7, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • C-C Bond Forming Reactions via Photogenerated Intermediates. (n.d.). IRIS. Retrieved March 7, 2024, from [Link]

  • Aryl halide. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2019). PMC. Retrieved March 7, 2024, from [Link]

  • Metal-Free Photocatalyzed Cross Coupling of Bromoheteroarenes with Pyrroles. (2017). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. (2020). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (2018). PMC. Retrieved March 7, 2024, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved March 7, 2024, from [Link]

Sources

Validation Guide: X-Ray Crystallography vs. NMR for Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex chiral intermediates. Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate presents a classic dual-challenge in structural validation: it requires unambiguous confirmation of its absolute stereochemistry (the R-enantiomer) while simultaneously exhibiting dynamic conformational behavior in solution due to its Boc-protected amine.

This guide provides an objective, mechanistic comparison between Single-Crystal X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this specific molecule, supported by self-validating experimental protocols.

Mechanistic Deep Dive: The Analytical Challenges

X-Ray Crystallography: Leveraging Anomalous Dispersion

To confirm the (R)-absolute configuration without relying on chiral derivatization, X-ray crystallography is the gold standard. The presence of the bromine atom on the pyridine ring is a massive structural advantage.

When irradiated with X-rays, heavy atoms like bromine undergo inelastic interactions with the X-ray photons, causing a phase shift in the scattered wave[1]. This phenomenon, known as anomalous dispersion , breaks Friedel’s Law ( I(hkl)=I(−h−k−l) ), resulting in measurable intensity differences between Bijvoet pairs[2]. By analyzing these differences, we can calculate the Flack parameter. A Flack parameter near 0 confirms the correct absolute stereochemistry, whereas a value near 1 indicates the inverted enantiomer.

NMR Spectroscopy: Resolving Rotameric Complexity

While NMR is the workhorse for rapid purity and identity assessment, Boc-protected amines introduce significant spectral complexity. The carbamate functional group exhibits a partial double-bond character across the C–N bond, leading to a high energy barrier ( ΔG‡ ) for bond rotation[3].

Consequently, the molecule exists as an equilibrating mixture of syn and anti rotamers in solution at room temperature. In 1D 1 H and 13 C NMR spectra, this manifests as peak broadening or peak doubling—most notably for the nine-proton tert-butyl singlet and the adjacent chiral methine proton[4]. Inexperienced analysts often misinterpret these rotameric signals as diastereomeric impurities. Validation requires dynamic NMR techniques, such as Variable Temperature (VT) NMR or 2D EXSY (Exchange Spectroscopy), to prove chemical exchange between the conformers[5][6].

Comparative Performance Data

The following table summarizes the objective performance of both techniques for validating this specific brominated carbamate.

ParameterX-Ray CrystallographyNMR Spectroscopy (VT / 2D EXSY)
Absolute Stereochemistry Definitive. Direct assignment via Bromine anomalous dispersion (Flack parameter).Indirect. Requires chiral shift reagents or derivatization (e.g., Mosher's acid).
Conformational Data Static solid-state conformation (single lowest-energy crystal packing state).Dynamic solution-state behavior (quantifies syn/anti rotamer ratios).
Sample Requirements ~1-5 mg. Requires a high-quality, defect-free single crystal. Destructive to the crystal.~10-20 mg. Requires dissolution in deuterated solvent. Non-destructive.
Impurity Detection Poor. Only analyzes the single crystal selected; ignores bulk batch purity.Excellent. Detects bulk organic impurities, residual solvents, and actual diastereomers.
Throughput & Time Low. Crystal growth can take days to weeks. Data collection takes hours.High. Sample prep and 1D/2D acquisition take minutes to a few hours.

Self-Validating Experimental Protocols

To ensure robust validation, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Absolute Configuration via X-Ray Diffraction

XrayWorkflow A Single Crystal Growth (Vapor Diffusion) B X-ray Diffraction (Cu-Kα Radiation) A->B C Anomalous Dispersion (Bromine Atom Phase Shift) B->C D Bijvoet Pair Analysis (I(hkl) ≠ I(-h-k-l)) C->D E Flack Parameter Calculation (Confirm (R)-Enantiomer) D->E

X-ray crystallography workflow leveraging bromine anomalous dispersion for absolute configuration.

Step-by-Step Methodology:

  • Crystallization: Dissolve 5 mg of the compound in a minimal volume of ethyl acetate (solvent). Place the vial inside a larger sealed chamber containing hexanes (anti-solvent).

    • Causality: Vapor diffusion allows for a slow, controlled decrease in solubility, promoting the growth of a highly ordered single crystal rather than amorphous precipitate.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu-K α X-ray source ( λ=1.5418 Å) and cool to 100 K using a nitrogen cryostream.

    • Causality: Cooling minimizes thermal atomic motion (Debye-Waller factor), increasing high-resolution diffraction intensity. Cu-K α radiation is specifically chosen over Mo-K α because the longer wavelength of Copper significantly amplifies the anomalous scattering signal of the Bromine atom, reducing the standard uncertainty of the Flack parameter[7].

  • Refinement: Solve the structure using direct methods and refine against F2 . Calculate the Flack parameter.

    • Validation Check: A Flack parameter of 0.00(3) confirms the (R)-configuration. A value of 1.00(3) indicates the bulk material is the (S)-enantiomer.

Protocol B: Rotamer Resolution via Dynamic NMR

NMRWorkflow A Sample Preparation (DMSO-d6 Solvent) B 1D ¹H NMR at 298 K (Observe Peak Doubling) A->B C Variable Temperature (VT) NMR (Heat to 353 K) B->C E 2D EXSY at 298 K (Chemical Exchange Cross-peaks) B->E D Peak Coalescence (Overcome Rotational Barrier) C->D F Validation of Single Enantiomer (Exclude Diastereomers) D->F E->F

NMR validation pathway resolving Boc-induced rotameric peak doubling via VT-NMR and 2D EXSY.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl 3​ because its high boiling point (189 °C) safely permits high-temperature VT-NMR experiments required to overcome the Boc rotational barrier.

  • Baseline Acquisition (298 K): Acquire a standard 1D 1 H NMR spectrum. Note the integration and peak doubling of the tert-butyl group ( 1.3 - 1.5 ppm) and the chiral methine proton.

  • VT-NMR Execution: Increment the probe temperature from 298 K to 353 K (80 °C) in 10 K steps, acquiring a spectrum at each step.

    • Causality: As thermal energy exceeds the activation energy for C–N bond rotation ( ΔG‡ ), the exchange rate between syn and anti rotamers becomes faster than the NMR timescale.

    • Validation Check: The doubled peaks will broaden and eventually merge into a single, sharp time-averaged resonance (coalescence). If the peaks do not coalesce upon heating, the secondary signals belong to a structural impurity or diastereomer, not a rotamer[6].

  • Orthogonal Validation (2D EXSY): If heating is undesirable due to sample degradation, acquire a 2D NOESY/EXSY spectrum at 298 K with a mixing time of 300 ms.

    • Validation Check: Look for off-diagonal cross-peaks connecting the doubled signals. Cross-peaks that share the same phase as the diagonal peaks definitively prove chemical exchange (rotamers), distinguishing them from NOE spatial correlations[5].

Conclusion & Strategic Recommendation

For the comprehensive validation of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate, neither technique should be used in isolation.

NMR spectroscopy (specifically VT-NMR or EXSY) is mandatory to confirm bulk batch purity and to correctly attribute spectral complexities to Boc-rotamers rather than diastereomeric contamination. However, NMR cannot independently verify the (R)-stereocenter without complex derivatization. Therefore, Single-Crystal X-ray Crystallography must be employed as the definitive proof of absolute configuration, exploiting the heavy bromine atom's anomalous dispersion to yield an unambiguous Flack parameter.

References
  • Thieme Connect. "4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods." Thieme. Available at:[Link]

  • MIT Department of Chemistry. "Absolute Configuration." Massachusetts Institute of Technology. Available at:[Link]

  • ResearchGate. "Determination of absolute configuration using X-ray diffraction." Available at:[Link]

  • ResearchGate. "Rotamers or Diastereomers? An Overlooked NMR Solution." Available at:[Link]

  • ACS Publications. "On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding." American Chemical Society. Available at:[Link]

  • ACS Publications. "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (CAS No. 2007925-19-9). As a crucial intermediate in pharmaceutical research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering actionable information that goes beyond mere procedure to explain the rationale behind each critical step.

The disposal of this compound is not merely an operational task but a core component of responsible laboratory practice. The molecular structure, which combines a halogenated pyridine core with an acid-labile tert-butyl carbamate (Boc) protecting group, dictates its specific handling and disposal requirements. The primary hazards are associated with the bromopyridine moiety, which classifies this compound as hazardous waste.

Part 1: Hazard Identification and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this exact molecule is limited, its structural components provide a reliable basis for hazard assessment. The 3-bromopyridine group is the primary driver of its hazard classification.

Based on data from analogous compounds, tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate should be treated as a hazardous substance.[1][2][3]

Key Hazard Information Summary

Hazard ClassificationGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[1][3][4][5]
Skin IrritationH315Causes skin irritation.[1][2][4][5]
Eye IrritationH319Causes serious eye irritation.[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][4][5]

Chemical Reactivity and Incompatibilities:

  • Stability: The compound is stable under normal laboratory storage conditions.[6]

  • Incompatible Materials: Keep waste segregated from strong oxidizing agents and strong acids.[1][6] The tert-butyl carbamate group is known to be cleaved by strong acids, which would generate gaseous byproducts (isobutylene and carbon dioxide) and could lead to container pressurization.[7][8]

Part 2: Personnel Safety and Spill Management

A proactive approach to safety is critical. This involves utilizing the correct Personal Protective Equipment (PPE) at all times and being prepared for accidental releases.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent any route of exposure.[1][5][9]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.Prevents direct skin contact, which can cause irritation.[1][9] Always inspect gloves for integrity before use.
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[10][11]
Spill Management Protocol

In the event of a spill, a swift and organized response is necessary to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE described above.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[4][12][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Part 3: Step-by-Step Disposal Protocol

The mandated disposal route for this compound is through a licensed hazardous waste management service. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [1][9]

Step 1: Waste Identification and Segregation

This is the most critical step in ensuring compliant and cost-effective disposal.

  • Identify All Waste: All materials that have come into contact with tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate must be considered hazardous waste. This includes:

    • Unused or expired reagent.

    • Contaminated labware (pipette tips, vials, weighing papers).

    • Used gloves, absorbent pads, and spill cleanup materials.

    • Empty containers, which must be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous solid waste.[4]

  • Segregate as Halogenated Waste: This compound is a halogenated organic substance. It MUST be segregated into a waste stream specifically designated for "Halogenated Organic Waste."[9][10]

    • Causality: Mixing halogenated and non-halogenated waste streams significantly complicates the final disposal process, often requiring high-temperature incineration with flue gas scrubbing, which dramatically increases disposal costs.[4][9]

Step 2: Waste Collection and Containment

Proper containment prevents leaks and ensures safe temporary storage.

  • Container Selection: Use only designated, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) containers are a suitable choice.[10] The container must have a secure, screw-top cap.[1]

  • Fill Level: Do not overfill liquid waste containers. A safe maximum is 80% capacity to allow for vapor expansion and prevent spills.[10]

  • Container Integrity: Keep waste containers closed at all times except when actively adding waste.[2][6]

Step 3: Accurate Waste Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label Contents: The waste container label must be filled out completely and legibly, including:

    • The words "Hazardous Waste." [1][10]

    • The full chemical name: "tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate." Do not use abbreviations or chemical formulas.[1]

    • An accurate list of all contents and their approximate concentrations.

    • The appropriate GHS hazard pictograms (e.g., Harmful/Irritant).[1]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Safe On-Site Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]

  • Storage Conditions: The storage area must be a cool, dry, and well-ventilated location, away from heat, sparks, open flames, and incompatible materials.[1][6]

  • Secondary Containment: Ensure the waste container is placed within a larger, chemically resistant secondary container to contain any potential leaks.[1]

Step 5: Final Disposition and Professional Removal

The final step is to coordinate with certified professionals for removal and disposal.

  • Contact EHS: Do not attempt to treat or dispose of this chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1][10]

  • Provide Information: Be prepared to provide the EHS office or disposal company with all the information from your hazardous waste label.[1]

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposition WasteGen Waste Generation (Contaminated Materials) Identify Step 1: Identify as Hazardous Waste WasteGen->Identify Segregate Step 2: Segregate as 'Halogenated Organic Waste' Identify->Segregate Contain Step 3: Collect in Compatible Container Segregate->Contain Label Step 4: Apply Accurate Hazardous Waste Label Contain->Label Store Step 5: Store in Designated Satellite Accumulation Area Label->Store ContactEHS Step 6: Contact EHS or Licensed Waste Contractor Store->ContactEHS Pickup Step 7: Scheduled Pickup by Professionals ContactEHS->Pickup Documentation Step 8: Complete Disposal Manifest Pickup->Documentation

Caption: Workflow for the proper disposal of tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

References

  • BenchChem. (2025). Essential Guide to the Proper Disposal of 3-Bromopyridine-D4.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4.
  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • Jubilant Ingrevia. (n.d.).
  • Sciencelab.com. (n.d.).
  • Fluorochem. (n.d.). TERT-BUTYL (R)-(1-(3-BROMOPYRIDIN-2-YL)ETHYL)
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry.
  • ChemicalBook. (2026).
  • Generichem. (n.d.).
  • ChemicalBook. (2025). tert-Butyl (2-aminoethyl)(ethyl)
  • Fisher Scientific. (2025).
  • Echemi. (n.d.).
  • Autech. (2024). tert-Butyl (4-bromo-6-chloropyridin-3-yl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Hou, D. R., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC.

Sources

Personal protective equipment for handling Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Executive Summary Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (Molecular Weight: 301.18 g/mol ) is a chiral, Boc-protected halogenated pyridine derivative frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Handling this compound requires precision. Due to the electrophilic nature of the bromopyridine moiety and the acid-lability of the Boc group, improper handling can lead to dermal sensitization, respiratory distress, and chemical overpressurization. This guide provides a self-validating framework for Personal Protective Equipment (PPE), operational handling, and disposal, ensuring compliance with the[1].

Mechanistic Toxicology & Hazard Assessment

To select appropriate PPE and engineering controls, scientists must understand the mechanistic basis of the chemical's hazards:

  • Electrophilic Sensitization: The 3-bromopyridine ring acts as a weak electrophile. Prolonged dermal contact can lead to protein haptenation, triggering allergic contact dermatitis and skin sensitization.

  • Boc-Deprotection Risks: Under acidic conditions (e.g., accidental mixing with HCl or TFA during waste disposal), the tert-butyloxycarbonyl (Boc) group undergoes rapid cleavage. This reaction releases isobutylene gas and carbon dioxide, which can cause catastrophic pressure buildup and rupture in closed waste containers.

  • Systemic Toxicity: Consistent with the toxicological profile of [2], inhalation of fine particulate dust can cause severe respiratory tract irritation, mucous membrane damage, and potential central nervous system (CNS) depression.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered based on the chemical's physical state (solid powder) and its common solvent vehicles (e.g., Dichloromethane, Dimethylformamide).

Table 1: Quantitative PPE Selection & Compatibility Matrix

PPE CategorySpecificationMechanistic JustificationBreakthrough / Replacement
Hand Protection Nitrile (8 mil min) or double-glovePrevents dermal transfer of solid powder. Note: If handled in DCM, use PVA or heavy Neoprene.Nitrile vs DCM: < 5 mins. Replace every 2 hrs for solids.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust and solvent splashes during transfer.Replace if scratched or if fogging impairs vision.
Body Protection Flame-resistant (FR) Lab Coat, closed-toe shoesPrevents accumulation of dust on personal clothing; FR required if handling near flammable solvents.Wash weekly; replace immediately if contaminated.
Respiratory Fume Hood (Face velocity: 80-120 fpm)Primary engineering control to prevent inhalation of aerosolized powder.Annual certification required.

Operational Workflow & Handling Protocols

Trustworthiness Principle: Every protocol described below is a self-validating system. Do not proceed to the next step without verifying the success of the current one.

Step 1: Pre-Operational Validation

  • Airflow Verification: Verify the fume hood face velocity is between 80-120 feet per minute (fpm) using the digital monitor.

    • Validation: A delicate tissue paper taped to the sash should pull gently inward.

  • Glove Integrity: Inspect gloves for micro-tears using the "inflation test" (trap air inside the glove and squeeze).

    • Validation: No air should escape under pressure.

  • Workspace Audit: Ensure the workspace is completely clear of strong acids to prevent unintended Boc-deprotection.

Step 2: Material Transfer (Weighing & Solvation)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: The anti-static property prevents the fine bromopyridine powder from aerosolizing due to static repulsion.

  • Tare the balance and use a grounded stainless-steel spatula to transfer the Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

  • Immediately dissolve the compound in the target solvent (e.g., THF or DMF) before removing the vessel from the hood.

    • Causality: Solvating the powder binds the molecules in the liquid phase, completely eliminating the inhalation risk of airborne particulates during transport to the reaction block.

  • Seal the reaction vessel with a secure septum.

    • Validation: Invert the sealed vial gently to ensure no solvent leaks.

Step 3: Post-Transfer Decontamination

  • Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., isopropanol) to capture residual micro-dust.

  • Dispose of the cloth in a designated solid hazardous waste bin.

Spill Response & Decontamination Plan

In the event of a spill, immediate and structured action is required to prevent exposure and environmental contamination, as recommended by[3].

G Start Spill Identified: Tert-butyl derivative Assess Assess Scale & State Start->Assess Solid Solid Powder Spill (< 50g) Assess->Solid Liquid Solvent Solution Spill (e.g., in DCM) Assess->Liquid WetWipe Dampen with Water/IPA (Prevent Dust) Solid->WetWipe Absorb Apply Universal Absorbent Liquid->Absorb Collect Collect in Halogenated Waste Container WetWipe->Collect Absorb->Collect Vent Ventilate Area & Verify pH Collect->Vent

Spill response and decontamination workflow for bromopyridine derivatives.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: If the spill occurs outside the fume hood, step back and assess the state of the material. If it is a solution involving highly volatile solvents, ensure respiratory protection (N95 or organic vapor respirator) is donned before approaching.

  • Containment (Solid): Do not dry sweep. Dry sweeping aerosolizes the bromopyridine powder, creating an immediate inhalation hazard. Instead, lightly dampen the powder with water or isopropanol to bind the particulates.

  • Containment (Liquid): Surround the spill with universal absorbent pads or inert spill-control granules (e.g., diatomaceous earth).

  • Collection: Use a non-sparking plastic scoop to transfer the dampened powder or saturated absorbent pads into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent.

    • Causality: The alkaline environment neutralizes any residual electrophilic halogenated species and ensures complete removal without risking acidic Boc-deprotection.

Waste Disposal Logistics

Because Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate contains both a halogen (bromine) and nitrogen, it must be strictly segregated to comply with environmental regulations.

  • Liquid Waste: Collect in a designated "Halogenated Organic Waste" carboy. Critical Rule: Never mix with strong acids (e.g., HCl, TFA) in the waste carboy. Doing so will trigger rapid Boc-deprotection, evolving isobutylene gas and potentially causing the carboy to explode.

  • Solid Waste: Contaminated gloves, spatulas, weighing boats, and spill cleanup materials must be placed in a solid hazardous waste drum explicitly labeled "Halogenated Solid Debris."

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council (NRC). URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.